Teslexivir hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C35H37BrClN3O4 |
|---|---|
Molecular Weight |
679.0 g/mol |
IUPAC Name |
4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C35H36BrN3O4.ClH/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36;/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42);1H |
InChI Key |
PYDPVYMURKJIIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Teslexivir Hydrochloride: A Technical Guide to the Inhibition of HPV E1/E2 Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Papillomavirus (HPV) infection is a significant global health concern, with high-risk types being the primary cause of cervical and other anogenital cancers. The replication of the viral genome is a critical step in the HPV life cycle and is dependent on the interaction between two viral proteins: the E1 helicase and the E2 transcription factor. This interaction represents a key therapeutic target for the development of antiviral agents. Teslexivir hydrochloride (formerly known as BTA074 and AP611074) is a small molecule inhibitor designed to disrupt the HPV E1/E2 protein-protein interaction, thereby inhibiting viral DNA replication.[1][2][3] Although the clinical development of teslexivir was discontinued after Phase II trials for anogenital warts due to not meeting the primary endpoint, the mechanism of targeting the E1/E2 complex remains a promising avenue for anti-HPV drug discovery.[4] This technical guide provides an in-depth overview of the mechanism of action of inhibitors targeting the HPV E1/E2 interaction, with a focus on the principles applicable to this compound.
The Critical Role of the E1/E2 Interaction in HPV Replication
The replication of the circular, double-stranded DNA genome of HPV is initiated by the coordinated action of the viral proteins E1 and E2, along with host cell replication machinery.
-
E1 Protein: The E1 protein is a DNA helicase, an enzyme essential for unwinding the viral DNA at the origin of replication to initiate DNA synthesis.[2][5] It also possesses ATPase activity to power this process.[6]
-
E2 Protein: The E2 protein is a multi-functional protein that acts as a transcriptional regulator and is crucial for the initiation of viral DNA replication.[5][7] A key function of E2 is to recognize and bind to specific sites within the viral origin of replication and subsequently recruit the E1 helicase to this site.[7][8] This recruitment is mediated by a direct protein-protein interaction between the N-terminal transactivation domain (TAD) of E2 and the E1 helicase.[6][8][9]
The formation of a ternary complex between E1, E2, and the viral origin of replication is the foundational step for the assembly of the replication machinery and subsequent viral genome amplification.[7] Disruption of the E1-E2 interaction is therefore a highly specific and attractive strategy for inhibiting HPV replication.[10]
Proposed Mechanism of Action of this compound
Based on the available information and the general mechanism of similar inhibitors, this compound is proposed to act as an antagonist of the E1-E2 protein-protein interaction.[1] The primary mechanism involves the binding of the small molecule to a pocket on the surface of the E2 transactivation domain, the same region that interacts with the E1 helicase.[8][9] This binding event sterically hinders the association of E1 with E2, thereby preventing the recruitment of the E1 helicase to the viral origin of replication.[6] Consequently, the initiation of viral DNA replication is blocked.
The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.
Quantitative Data on E1/E2 Interaction Inhibitors
While specific quantitative data for this compound is not publicly available, studies on other small molecule inhibitors of the HPV E1-E2 interaction provide a framework for the expected potency. Compounds from different chemical series have been identified with varying activities.
| Compound Class | Target HPV Type(s) | Assay Type | Potency (IC50/EC50) | Reference |
| Indandiones | HPV11 | E1-E2 Interaction ELISA | Low µM | [8] |
| Piperidine Derivatives | HPV11 | E1-E2 Interaction Assay | Low nM | [9] |
| Piperidine Derivatives | HPV11 | Cellular DNA Replication Assay | ~1 µM | [9] |
Experimental Protocols for Characterizing E1/E2 Inhibitors
A series of biochemical and cell-based assays are employed to identify and characterize inhibitors of the HPV E1-E2 interaction. The following are detailed methodologies for key experiments.
E1-E2 Interaction Assays
4.1.1. Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is a high-throughput method to screen for and quantify the inhibition of the E1-E2 interaction.
-
Principle: A recombinant E1 or E2 protein is immobilized on a microtiter plate. The binding partner protein, which is tagged (e.g., with biotin or a FLAG epitope), is then added in the presence or absence of the test compound. The extent of binding is quantified using an enzyme-conjugated antibody or streptavidin that recognizes the tag, followed by the addition of a chromogenic or fluorogenic substrate.
-
Protocol:
-
Coat a 96-well plate with purified recombinant HPV E2 protein overnight at 4°C.
-
Wash the plate to remove unbound protein.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour at room temperature.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
Add a fixed concentration of biotinylated recombinant HPV E1 protein to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound E1 and compound.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the IC50 value from the dose-response curve.
-
4.1.2. Scintillation Proximity Assay (SPA)
This is a homogeneous radioactive assay that can be used to measure the E1-E2 interaction.
-
Principle: One of the interacting proteins (e.g., E1) is coupled to SPA beads. The other protein (e.g., E2) is radiolabeled (e.g., with ³⁵S-methionine). When the radiolabeled protein binds to the protein on the SPA bead, the radioisotope is brought into close enough proximity to the scintillant in the bead to produce light, which is then detected.
-
Protocol:
-
Couple purified anti-E1 antibody to SPA beads.
-
Incubate the antibody-coupled SPA beads with purified recombinant E1 protein.
-
In a microplate, combine the E1-bound SPA beads, ³⁵S-labeled in vitro translated E2 protein, and serial dilutions of the test compound.
-
Incubate the mixture to allow for protein-protein interaction.
-
Measure the light output using a scintillation counter.
-
A decrease in signal indicates inhibition of the E1-E2 interaction.
-
Cell-Based HPV DNA Replication Assay
This assay measures the ability of a compound to inhibit HPV DNA replication in a cellular context.
-
Principle: Cells are co-transfected with expression vectors for HPV E1 and E2 proteins, along with a plasmid containing the HPV origin of replication. The replication of the origin-containing plasmid is then quantified in the presence or absence of the test compound.
-
Protocol:
-
Seed cells (e.g., U2OS or C33A) in a multi-well plate.
-
Co-transfect the cells with expression plasmids for HPV E1, HPV E2, and an HPV origin-containing reporter plasmid (e.g., expressing luciferase).
-
After transfection, treat the cells with various concentrations of the test compound.
-
After a set incubation period (e.g., 48-72 hours), harvest the cells.
-
Isolate low molecular weight DNA (containing the replicated plasmids).
-
Quantify the amount of replicated plasmid DNA using methods such as:
-
Southern Blotting: Using a probe specific to the origin-containing plasmid.
-
Quantitative PCR (qPCR): Using primers specific to the origin-containing plasmid.
-
Luciferase Assay: If a luciferase reporter plasmid is used, measure the luciferase activity, which correlates with the amount of replicated plasmid.[11]
-
-
Determine the EC50 value of the compound for inhibiting viral DNA replication.
-
Conclusion
Targeting the interaction between the HPV E1 and E2 proteins is a well-validated strategy for the development of anti-HPV therapeutics. This compound exemplifies this approach by acting as a small molecule inhibitor of this critical protein-protein interaction. While the clinical development of teslexivir has been discontinued, the foundational mechanism of action and the experimental methodologies used to characterize such inhibitors remain highly relevant for ongoing and future drug discovery efforts in the field of HPV. The in-depth understanding of the E1-E2 interaction and the availability of robust screening and characterization assays provide a strong basis for the development of new and effective treatments for HPV-related diseases.
References
- 1. Teslexivir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What are HPV E1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are HPV E2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BioCentury - Vaxart's teslexivir misses in Phase II for anogenital warts [biocentury.com]
- 5. Identification of several high-risk HPV inhibitors and drug targets with a novel high-throughput screening assay | PLOS Pathogens [journals.plos.org]
- 6. Small Molecule Inhibitors of Human Papillomavirus Protein - Protein Interactions [benthamopen.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule inhibitors of the human papillomavirus E1-E2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Identification of Potential Antagonists Targeting the HPV16 E2-E1 Interaction: A Step Toward Novel Therapeutics for Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cell-Based Screening Assay for HPV Inhibitor [icosagen.com]
The Discovery and Development of Vixotrigine (BIIB074): A Novel Voltage-Gated Sodium Channel Blocker for Neuropathic Pain
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Vixotrigine (formerly BIIB074) is an investigational, orally administered, non-opioid analgesic that acts as a voltage- and use-dependent voltage-gated sodium channel (NaV) blocker.[1] This technical guide provides a comprehensive overview of the discovery and development history of vixotrigine, its mechanism of action, and a detailed summary of its preclinical and clinical evaluation for the treatment of chronic neuropathic pain conditions, including small fiber neuropathy (SFN) and trigeminal neuralgia (TGN).[2][3] Quantitative data from key clinical trials are presented in tabular format, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of this novel therapeutic agent.
Discovery and Development History
The journey of vixotrigine from laboratory to clinical investigation involves several key milestones and corporate transitions.
-
Origins at GlaxoSmithKline: Vixotrigine was originally synthesized and developed by GlaxoSmithKline (GSK) under the code name GSK1014802.[4]
-
Acquisition by Convergence Pharmaceuticals: The compound was later acquired by Convergence Pharmaceuticals, a company specializing in the development of novel analgesics, where it was known as CNV1014802.[3]
-
Acquisition by Biogen: In 2015, Biogen acquired Convergence Pharmaceuticals for $675 million, adding vixotrigine (now designated BIIB074) to its neurology pipeline.[5]
-
Clinical Development: Biogen has since advanced the clinical development of vixotrigine, conducting Phase 2 and Phase 3 trials for various neuropathic pain indications.[5][6]
Mechanism of Action
Vixotrigine exerts its analgesic effect by modulating the activity of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons, including pain-sensing nociceptors.[1]
Targeting Voltage-Gated Sodium Channels
Voltage-gated sodium channels are a family of transmembrane proteins that play a fundamental role in nerve impulse conduction.[7] In neuropathic pain states, certain subtypes of sodium channels, such as NaV1.7, are upregulated and become hyperexcitable, contributing to the spontaneous firing of nociceptive neurons and the perception of pain.[8]
Use-Dependent and State-Dependent Blockade
Vixotrigine is characterized as a use-dependent and state-dependent sodium channel blocker.[9][10] This means it preferentially binds to and blocks sodium channels that are in a frequently firing (use-dependent) or inactivated (state-dependent) state.[9][11] This mechanism of action is thought to confer selectivity for the hyperexcitable neurons involved in pathological pain signaling, while having less effect on normally firing neurons, potentially leading to a better safety and tolerability profile compared to non-selective sodium channel blockers.[3]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of vixotrigine at the cellular level.
Clinical Development Program
Vixotrigine has been evaluated in several clinical trials for different neuropathic pain conditions.
Phase 2 CONVEY Study in Small Fiber Neuropathy
One of the key studies for vixotrigine was the Phase 2 CONVEY trial (NCT03339336), which assessed its efficacy and safety in patients with pain associated with small fiber neuropathy (SFN), either idiopathic or related to diabetes mellitus.[12][13]
The CONVEY study was a placebo-controlled, double-blind, enriched-enrollment, randomized withdrawal study.
-
Screening and Washout: Participants underwent a screening period of up to 5 weeks, followed by a 5-day washout period from any prohibited pain medications.[13]
-
Open-Label Run-in: All participants entered a 4-week open-label period where they received vixotrigine.[13]
-
Randomization: Responders from the open-label phase (those who experienced a predefined level of pain reduction) were then randomized in a 1:1:1 ratio to receive one of two doses of vixotrigine (200 mg or 350 mg twice daily) or placebo for a 12-week double-blind treatment period.[10]
-
Follow-up: A 4-week follow-up period concluded the study.[13]
The following diagram illustrates the workflow of the CONVEY clinical trial.
The primary endpoint of the CONVEY study was the change from baseline in the mean Average Daily Pain (ADP) score at week 12 of the double-blind period.
| Treatment Group | Change from Baseline in ADP Score (LS Mean ± SE) | p-value vs. Placebo |
| Placebo | - | - |
| Vixotrigine 200 mg BID | -0.85 ± 0.43 | 0.050 |
| Vixotrigine 350 mg BID | -0.17 ± 0.43 | 0.70 |
| Data from the CONVEY Phase 2 Study.[10] |
The 200 mg twice-daily dose of vixotrigine met the primary endpoint, demonstrating a statistically significant reduction in pain compared to placebo.[10] The 350 mg dose, however, did not show a statistically significant difference from placebo on the primary endpoint.[10]
Vixotrigine was generally well-tolerated in the CONVEY study. The most common adverse events (AEs) reported during the open-label period (incidence ≥ 2.5%) were dizziness, headache, vertigo, and nausea. The majority of AEs were mild to moderate in severity.
Studies in Trigeminal Neuralgia
Vixotrigine has also been investigated for the treatment of trigeminal neuralgia (TGN), a debilitating neuropathic pain condition affecting the face.[2][6] A Phase 2a randomized withdrawal study showed that vixotrigine was effective in reducing the number of paroxysms (sudden attacks of pain) in patients with TGN.[3] Phase 3 studies (SURGE-1 and SURGE-2) were initiated but later withdrawn by the sponsor.[4]
Preclinical Data
Preclinical studies in animal models of neuropathic pain demonstrated the analgesic potential of vixotrigine. In a chronic constriction injury (CCI) model, oral administration of vixotrigine significantly reversed mechanical allodynia.[3] These promising preclinical findings supported the advancement of vixotrigine into clinical development.
Conclusion
Vixotrigine (BIIB074) represents a novel, non-opioid approach to the management of neuropathic pain. Its unique mechanism of action as a use-dependent and state-dependent voltage-gated sodium channel blocker offers the potential for targeted analgesia with an improved safety profile. While clinical trial results have been mixed, with the lower dose showing efficacy in small fiber neuropathy, further investigation is needed to fully delineate its therapeutic potential and optimal dosing for various chronic pain conditions. The development of vixotrigine highlights the ongoing efforts to find effective and safe alternatives to traditional pain medications.
References
- 1. Biogen reports positive Phase II data of non-opioid pain drug in SFN [clinicaltrialsarena.com]
- 2. Vixotrigine - Wikipedia [en.wikipedia.org]
- 3. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vixotrigine - Biogen - AdisInsight [adisinsight.springer.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biopharmadive.com [biopharmadive.com]
- 9. drughunter.com [drughunter.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
Teslexivir Hydrochloride: A Deep Dive into its Selective Inhibition of HPV 6 and 11
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teslexivir hydrochloride (BTA074) is a potent antiviral agent demonstrating notable selectivity for low-risk Human Papillomavirus (HPV) types 6 and 11, the primary causative agents of condyloma acuminata (genital warts). This technical guide elucidates the core mechanism of teslexivir's action, focusing on its role as a selective inhibitor of the critical protein-protein interaction between the viral E1 and E2 proteins. This interaction is an essential step for viral DNA replication. This document provides a comprehensive overview of the available data on its selectivity, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows. While specific comparative IC50 values for teslexivir across a broad panel of HPV types are not widely published, the existing literature strongly supports its selective activity against HPV 6 and 11 over high-risk HPV types.
Mechanism of Action: Targeting the HPV E1-E2 Interaction
The replication of the HPV genome is a complex process that relies on the orchestration of viral and host cellular machinery. Two viral proteins, E1 and E2, are central to the initiation of viral DNA replication. The E1 protein is a DNA helicase that unwinds the viral DNA, and the E2 protein is a multifunctional protein that, among other roles, facilitates the recruitment of E1 to the viral origin of replication.
This compound functions as a small molecule inhibitor of the protein-protein interaction between the E1 and E2 proteins of HPV.[1][2][3] By binding to the E2 protein, teslexivir prevents the formation of the E1-E2 complex, which is a prerequisite for the assembly of the replication initiation complex at the viral origin.[1][2] This disruption effectively halts viral DNA replication and, consequently, the production of new virions.
Selectivity for HPV 6 and 11
A key characteristic of teslexivir and its class of inhibitors is their selectivity for low-risk HPV types 6 and 11 over high-risk HPV types, such as HPV 16 and 18, which are associated with cervical cancer. This selectivity is attributed to specific amino acid differences in the E2 protein between low-risk and high-risk HPV types. Research has indicated that the binding of these inhibitors is sensitive to the amino acid present at a specific position in the E2 transactivation domain. In HPV 11, this residue is a histidine, whereas in many high-risk HPV types, it is a tyrosine. This structural difference is believed to be a key determinant of the observed selectivity.
Quantitative Data
| Compound Class/Activity | HPV Type | Reported Value | Reference |
| E1-E2 Interaction Inhibition | HPV 11 | Low Nanomolar | [1] |
| Cellular DNA Replication Assay | HPV 11 | ~1 µM (EC50) | [1] |
| Activity against High-Risk HPV | e.g., HPV 16, 18 | Not active | [2] |
This table represents data for the class of indandione-based E1-E2 inhibitors to which teslexivir belongs. Specific values for teslexivir are not detailed in the cited literature.
Experimental Protocols
The determination of teslexivir's activity and selectivity has been based on several key in vitro and cell-based assays. The following are detailed methodologies for these critical experiments.
E1-E2 Interaction Assay (ELISA-based)
This assay is designed to quantify the inhibitory effect of a compound on the binding of HPV E1 and E2 proteins.
-
Objective: To measure the dose-dependent inhibition of the HPV E1-E2 protein-protein interaction by this compound.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) format is used where one of the viral proteins is immobilized on a microplate, and the binding of the other protein is detected using a specific antibody.
-
Methodology:
-
Plate Coating: 96-well microplates are coated with purified recombinant HPV E2 protein and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T) to prevent non-specific binding.
-
Compound Incubation: Serial dilutions of this compound are prepared and added to the wells, followed by the addition of purified recombinant HPV E1 protein. The plates are incubated to allow for the interaction between E1 and E2.
-
Detection: After washing, a primary antibody specific to the E1 protein is added to the wells. This is followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Transient HPV DNA Replication Assay (Luciferase-based)
This cell-based assay measures the ability of a compound to inhibit HPV DNA replication in a cellular context.
-
Objective: To determine the EC50 of this compound for the inhibition of HPV DNA replication in cultured cells.
-
Principle: A reporter plasmid containing the HPV origin of replication and a luciferase gene is co-transfected into cells along with expression vectors for the HPV E1 and E2 proteins. The replication of the reporter plasmid leads to an increase in the number of luciferase gene copies and a corresponding increase in luciferase activity. Inhibition of replication results in a decrease in luciferase signal.
-
Methodology:
-
Cell Culture: Human epithelial cells (e.g., C33A) are seeded in 96-well plates.
-
Transfection: Cells are co-transfected with three plasmids:
-
An expression vector for HPV E1.
-
An expression vector for HPV E2.
-
A reporter plasmid containing the HPV origin of replication upstream of a firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: Following transfection, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for plasmid replication and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The EC50 value is determined by plotting the percentage of replication inhibition against the logarithm of the compound concentration.
-
Conclusion
This compound represents a targeted antiviral approach for the treatment of infections caused by low-risk HPV types 6 and 11. Its mechanism of action, the inhibition of the essential E1-E2 protein-protein interaction, provides a clear rationale for its antiviral activity. The available data strongly support the selectivity of this class of inhibitors for HPV 6 and 11, a feature that is advantageous for minimizing off-target effects. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of teslexivir and other novel anti-HPV agents. Further studies providing comprehensive quantitative data on the selectivity profile of teslexivir across a wider range of HPV genotypes would be of significant value to the research and drug development community.
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Remdesivir (formerly GS-5734)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir (marketed as Veklury) is a broad-spectrum antiviral agent that has demonstrated in vitro and in vivo activity against a range of viral pathogens, including members of the Coronaviridae family such as SARS-CoV-2, SARS-CoV, and MERS-CoV, as well as filoviruses like the Ebola virus.[1][2] Developed by Gilead Sciences, it is a nucleotide analog prodrug designed to inhibit viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of remdesivir, detailing its mechanism of action, metabolic fate, and the experimental methodologies used in its evaluation.
Pharmacodynamics: The Molecular Basis of Antiviral Activity
Remdesivir's therapeutic effect is rooted in its ability to disrupt viral replication. As a prodrug, it is bioactivated within host cells to its pharmacologically active form, an adenosine triphosphate (ATP) analog (GS-443902).[3][4]
Mechanism of Action
The active metabolite of remdesivir, GS-443902, acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[5] By mimicking endogenous ATP, it is incorporated into the nascent viral RNA strand during replication.[6] This incorporation leads to delayed chain termination, effectively halting the synthesis of viral RNA and preventing the virus from multiplying.[7] A key feature of remdesivir is its ability to evade proofreading by the viral exoribonuclease (ExoN), ensuring the persistence of the chain termination.[5]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the intracellular conversion of remdesivir and its subsequent inhibition of viral RNA synthesis.
In Vitro Antiviral Activity
The antiviral potency of remdesivir has been evaluated in various in vitro systems. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits viral replication by 50%, are summarized in the table below.
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.77 | [2] |
| SARS-CoV-2 | Vero E6 | 23.15 | [2] |
| SARS-CoV | Human Airway Epithelial (HAE) | 0.069 | [2] |
| MERS-CoV | Human Airway Epithelial (HAE) | 0.074 | [2] |
| MERS-CoV | Calu3 2B4 | 0.025 | [8] |
| Ebola Virus | HeLa | 0.07 - 0.14 | [2] |
Pharmacokinetics: The Journey of Remdesivir Through the Body
Remdesivir is administered intravenously due to significant first-pass metabolism that would otherwise limit its bioavailability. Its pharmacokinetic profile is characterized by rapid distribution and conversion to its metabolites.
Absorption and Distribution
Following intravenous administration, remdesivir is rapidly distributed into tissues. It is moderately bound to human plasma proteins (88-94%).[9] In non-human primate studies, radiolabeled remdesivir or its metabolites were detected in various tissues, including the testes, epididymis, eyes, and brain, within four hours of a 10 mg/kg dose.[10]
Metabolism and Excretion
Remdesivir is extensively metabolized. The primary metabolic pathway involves hydrolysis by esterases (such as carboxylesterase 1) and cathepsin A to form the intermediate alanine metabolite, GS-704277.[4][11] This is followed by cleavage of the phosphoramidate bond to yield the nucleoside monophosphate (GS-441524-MP), which is then phosphorylated to the active triphosphate form (GS-443902).[3] Dephosphorylation of the monophosphate form leads to the major circulating metabolite, GS-441524.[3]
Excretion is primarily through the kidneys, with about 74% of a dose recovered in the urine, largely as the metabolite GS-441524 (49%), and a smaller portion as unchanged remdesivir (10%).[11] Approximately 18% of the dose is eliminated in the feces.[11]
Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters for remdesivir and its primary metabolites in humans.
| Parameter | Remdesivir | GS-441524 | GS-704277 | Reference |
| Tmax (hours) | ~0.67 | ~3.7 | ~0.75 | [1][11] |
| Elimination Half-life (t½) | ~1 hour | ~27 hours | ~1.3 hours | [11] |
| Plasma Protein Binding | 88-94% | <20% | N/A | [3][9] |
Experimental Protocols
The characterization of remdesivir's pharmacokinetic and pharmacodynamic properties has been achieved through a variety of rigorous experimental methodologies.
Quantification of Remdesivir and its Metabolites in Plasma
A common method for the quantitative analysis of remdesivir and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: A typical protocol involves a simple protein precipitation step where a small volume of plasma (e.g., 50 µL) is mixed with a precipitating agent like methanol or acetonitrile containing an internal standard.[12]
-
Chromatographic Separation: The supernatant is then injected into an LC system, often employing a reverse-phase C18 column for separation of the parent drug and its metabolites.[12][13]
-
Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[13]
In Vitro Antiviral Activity Assays
The EC50 values are typically determined using cell-based assays such as plaque reduction assays or by quantifying viral RNA.
-
Plaque Reduction Assay: Vero E6 cells are infected with SARS-CoV-2 and then treated with varying concentrations of remdesivir. After an incubation period, the cells are stained, and the number of viral plaques (areas of cell death) is counted to determine the concentration at which plaque formation is reduced by 50%.[14]
-
qRT-PCR: This method involves infecting cells with the virus, treating them with the drug, and then quantifying the amount of viral RNA in the cell culture supernatant using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).[14][15]
Clinical Trial Protocol: ACTT-1 (NCT04280705)
The Adaptive COVID-19 Treatment Trial (ACTT-1) was a pivotal phase 3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of remdesivir in hospitalized adults with COVID-19.[16][17]
-
Study Design: Patients were randomized to receive either remdesivir or a placebo.[16]
-
Dosing Regimen: The remdesivir group received a 200 mg loading dose intravenously on day 1, followed by a 100 mg maintenance dose daily for up to 10 days.[18]
-
Primary Outcome: The primary outcome was the time to recovery, assessed on an eight-point ordinal scale.[19]
Preclinical Animal Models
Rhesus macaques have been used as a key animal model to study the in vivo efficacy of remdesivir.
-
Study Design: In these models, animals are infected with the target virus (e.g., MERS-CoV or SARS-CoV-2) and then treated with remdesivir, typically with a dosing schedule designed to mimic human clinical trials.[20][21]
-
Endpoints: Efficacy is assessed by monitoring clinical signs of disease, viral load in respiratory samples, and lung pathology upon necropsy.[22]
Conclusion
Remdesivir is a direct-acting antiviral agent that, after intracellular metabolism to its active triphosphate form, inhibits viral RNA-dependent RNA polymerase, leading to termination of viral RNA synthesis. Its pharmacokinetic profile supports once-daily intravenous administration. The extensive preclinical and clinical research, employing robust experimental methodologies, has provided a solid foundation for its use in the treatment of COVID-19. Further research continues to explore its full therapeutic potential and optimize its clinical application.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically‐based pharmacokinetic modeling of remdesivir and its metabolites in pregnant women with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. remdesivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. RNA-Dependent RNA Polymerase From SARS-CoV-2. Mechanism Of Reaction And Inhibition By Remdesivir | bioRxiv [biorxiv.org]
- 7. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 12. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Remdesivir for the Treatment of Covid-19 - Final Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. COVID-19 Clinical Trials Report Card: Remdesivir | The Centre for Evidence-Based Medicine [cebm.net]
- 19. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. newsweek.com [newsweek.com]
Teslexivir Hydrochloride: A Technical Guide to an HPV E1-E2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teslexivir hydrochloride (CAS Number: 1075281-70-7) is a potent antiviral agent that demonstrates high selectivity as an inhibitor of the protein-protein interaction between the E1 and E2 proteins of the Human Papillomavirus (HPV) types 6 and 11. This interaction is a critical step in the initiation of viral DNA replication. This document provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, mechanism of action, and available data on its solubility and storage. Due to the preclinical stage of this compound, detailed experimental protocols for its synthesis, purification, and in vitro/in vivo assays are not extensively available in the public domain. This guide compiles the currently accessible information to serve as a resource for research and development professionals.
Chemical and Physical Properties
This compound is the salt form of Teslexivir, which is also known by the synonyms BTA074 and AP 611074. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1]
| Property | Data | Reference |
| CAS Number | 1075281-70-7 | [1][2] |
| Molecular Formula | C35H37BrClN3O4 | [2] |
| Molecular Weight | 679.04 g/mol | [2] |
| Purity | ≥ 99% (as reported by commercial suppliers) | [2] |
| Solubility | Soluble in DMSO | [1][3] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |
| Teslexivir (Free Base) Properties | ||
| CAS Number | 1075798-37-6 | [3][4] |
| Molecular Formula | C35H36BrN3O4 | [4] |
| Molecular Weight | 642.59 g/mol | [4] |
| Monoisotopic Mass | 641.19 Da | [4] |
Mechanism of Action: Inhibition of HPV E1-E2 Protein Interaction
This compound's antiviral activity stems from its role as a potent and selective inhibitor of the interaction between the E1 and E2 proteins of HPV types 6 and 11.[1] This interaction is fundamental for the initiation of viral DNA replication.
-
E2 Protein: The E2 protein acts as a transcriptional activator and is essential for recruiting the E1 helicase to the viral origin of replication.
-
E1 Protein: E1 is a DNA helicase that unwinds the viral DNA, a necessary step for the replication machinery to access and copy the viral genome.
By binding to the transactivation domain of the E2 protein, Teslexivir prevents the formation of the E1-E2 complex.[5] This disruption blocks the recruitment of E1 to the origin of replication, thereby inhibiting the initiation of viral DNA synthesis and subsequent viral production.[1][6]
Signaling Pathway Diagram
Caption: this compound inhibits the interaction between HPV E1 and E2 proteins.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis, purification, and specific bioassays of this compound are not publicly available in peer-reviewed journals or patents. The information below is based on general methodologies used in the field for similar compounds and assays.
General Synthesis and Purification Approach (Hypothetical)
While a specific synthesis route for this compound is not published, the synthesis of similar complex small molecules often involves multi-step organic synthesis. The final step would likely involve the formation of the hydrochloride salt.
Hypothetical Salt Formation:
-
Dissolve the free base (Teslexivir) in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Add a stoichiometric amount of hydrochloric acid (either as a gas or dissolved in a solvent like isopropanol) dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate can be collected by filtration, washed with a cold non-polar solvent to remove impurities, and dried under vacuum.
Purification: Recrystallization is a common method for purifying hydrochloride salts. This involves dissolving the crude salt in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, and then allowing it to cool slowly to form pure crystals. The choice of solvent is critical and would need to be determined empirically.
In Vitro Assay for E1-E2 Interaction Inhibition (General Protocol)
Several assay formats can be used to screen for inhibitors of the E1-E2 interaction. A common method is a co-operative binding assay.
Principle: This assay measures the E2-dependent binding of E1 to a DNA fragment containing the HPV origin of replication.
General Steps:
-
Reagents:
-
Purified recombinant HPV E1 and E2 proteins.
-
A radiolabeled (e.g., ³³P) DNA probe containing the minimal HPV origin of replication.
-
Anti-E1 antibody coupled to Scintillation Proximity Assay (SPA) beads.
-
Assay buffer.
-
This compound dissolved in DMSO.
-
-
Procedure:
-
In a microplate, combine the E1 and E2 proteins, the radiolabeled DNA probe, and varying concentrations of this compound (or vehicle control).
-
Incubate to allow for protein-protein and protein-DNA binding.
-
Add the anti-E1 antibody-coupled SPA beads to capture the E1-containing complexes.
-
Incubate to allow for immunocapture.
-
Measure the radioactivity using a scintillation counter. A decrease in signal in the presence of this compound indicates inhibition of the E1-E2 interaction.
-
In Vivo Model for Condyloma (General Approach)
Animal models are used to evaluate the efficacy of potential treatments for condyloma. Xenograft models are often employed.
General Steps:
-
Model: Athymic (nude) mice are typically used to prevent rejection of the xenograft.
-
Grafting: Bovine or human foreskin fragments infected with the relevant papillomavirus (e.g., BPV-2 for a bovine model, or HPV-infected human tissue) are grafted onto the dorsal skin of the mice.
-
Treatment: Once papillomas develop, they can be treated topically with a formulation of this compound or a vehicle control.
-
Evaluation: The size and volume of the warts are measured over time to assess the efficacy of the treatment. At the end of the study, tissues can be harvested for histological analysis and to measure viral DNA load.
Preclinical Safety and Toxicology
Specific preclinical safety and toxicology data for this compound are not available in the public domain. The preclinical development of an antiviral agent typically involves a tiered approach to safety evaluation.
Standard Preclinical Toxicology Studies Include:
-
In vitro cytotoxicity assays.
-
Single-dose and repeated-dose toxicity studies in at least two animal species (one rodent, one non-rodent). These studies help to identify potential target organs of toxicity and establish a No Observed Adverse Effect Level (NOAEL).
-
Safety pharmacology studies to assess effects on major physiological systems (cardiovascular, respiratory, and central nervous system).
-
Genotoxicity studies to evaluate the potential for the compound to damage genetic material.
-
Reproductive and developmental toxicity studies.
Conclusion
This compound is a promising antiviral candidate that targets a specific and essential process in the HPV replication cycle. Its mechanism of action, the inhibition of the E1-E2 protein interaction, offers a targeted approach for the treatment of infections caused by HPV types 6 and 11, such as condyloma. While the publicly available data on this compound are limited, this guide provides a summary of the current knowledge. Further research and publication of detailed preclinical data are necessary to fully elucidate the therapeutic potential and safety profile of this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical development of an antiviral drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. Teslexivir | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Small molecule inhibitors of the human papillomavirus E1-E2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Teslexivir Hydrochloride: An In-depth Technical Guide to Stability and Degradation Pathways
Introduction to Teslexivir Hydrochloride
This compound is an antiviral agent that was under development for the topical treatment of condyloma acuminata (genital warts) caused by the Human Papilloma Virus (HPV), specifically types 6 and 11. Its mechanism of action involves the inhibition of the E1-E2 viral protein interaction, a critical step in viral DNA replication. While the free base form of the drug exists, the hydrochloride salt was developed, likely to enhance properties such as solubility and stability.
The Importance of Stability and Degradation Studies
For a topical drug product like this compound, understanding its stability and degradation is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies are designed to determine how the quality of the drug substance and drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.
Key objectives of stability and degradation studies include:
-
Identification of Degradation Products: To identify the chemical entities that form when the drug substance breaks down.
-
Elucidation of Degradation Pathways: To understand the chemical reactions that lead to the formation of these degradants.
-
Development of a Stability-Indicating Method: To create an analytical method, typically HPLC, that can accurately measure the amount of the active pharmaceutical ingredient (API) and its degradation products without interference.
-
Determination of Shelf-Life and Storage Conditions: To establish the time period during which the drug product will remain within its specifications under defined storage conditions.
Experimental Protocols for Stability and Degradation Analysis
The following sections describe the typical experimental protocols that would be employed to assess the stability of this compound.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical step in the development of a stability-indicating analytical method. It involves subjecting the drug substance to conditions more severe than those it would experience during storage to accelerate its degradation. This helps in identifying potential degradation products and pathways.
Typical Stress Conditions:
-
Acid Hydrolysis: The drug substance is dissolved in a strong acid (e.g., 0.1 N to 1 N HCl) and heated.
-
Base Hydrolysis: The drug substance is dissolved in a strong base (e.g., 0.1 N to 1 N NaOH) and heated.
-
Oxidation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or with heating.
-
Thermal Degradation: The drug substance is exposed to high temperatures (e.g., 60-80°C) in a solid state or in solution.
-
Photodegradation: The drug substance is exposed to light, typically a combination of UV and visible light, as per ICH Q1B guidelines.
Methodology:
-
Prepare solutions or suspensions of this compound in the respective stressor media.
-
Expose the samples to the stress conditions for a defined period.
-
At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).
-
Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS), to separate and identify the drug substance and its degradation products.
The following diagram illustrates a typical workflow for a forced degradation study.
Formal Stability Studies
Formal stability studies are conducted on the drug substance and the final drug product in its proposed commercial packaging. These studies are performed under controlled conditions as defined by the International Council for Harmonisation (ICH) guidelines.
Storage Conditions (Typical for a Topical Product):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Methodology:
-
Place at least three batches of the drug product in its final packaging into stability chambers maintained at the specified conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove samples.
-
Test the samples for key quality attributes, including appearance, pH, assay of the active ingredient, content of degradation products, and microbial limits.
Data Presentation
The quantitative data from stability studies are typically summarized in tables to facilitate analysis and comparison.
Table 1: Representative Stability Data for this compound Drug Substance
| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |
| Long-Term (25°C/60%RH) | |||||
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.5 | 99.2 |
| Degradation Product A (%) | ≤ 0.2 | < 0.05 | 0.06 | 0.08 | 0.10 |
| Total Degradants (%) | ≤ 1.0 | 0.08 | 0.10 | 0.13 | 0.18 |
| Accelerated (40°C/75%RH) | |||||
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.2 | 98.5 | - |
| Degradation Product A (%) | ≤ 0.2 | < 0.05 | 0.12 | 0.18 | - |
| Total Degradants (%) | ≤ 1.0 | 0.08 | 0.25 | 0.45 | - |
Table 2: Representative Stability Data for this compound Topical Cream, 5%
| Test Parameter | Specification | Initial | 3 Months | 6 Months |
| Long-Term (30°C/65%RH) | ||||
| Appearance | Smooth, white cream | Conforms | Conforms | Conforms |
| pH | 4.5 - 6.5 | 5.8 | 5.8 | 5.7 |
| Assay (%) | 95.0 - 105.0 | 100.2 | 99.8 | 99.1 |
| Degradation Product B (%) | ≤ 0.5 | < 0.1 | 0.12 | 0.15 |
| Total Degradants (%) | ≤ 1.5 | 0.15 | 0.20 | 0.28 |
| Microbial Limits | Conforms | Conforms | Conforms | Conforms |
Potential Degradation Pathways
Without specific experimental data for this compound, a definitive degradation pathway cannot be described. However, based on the typical functional groups present in complex organic molecules used as pharmaceuticals, a hypothetical degradation pathway can be proposed. This pathway might involve hydrolysis of amide or ester groups, oxidation of susceptible moieties, or photolytic cleavage.
The following diagram illustrates a generic degradation pathway for a hypothetical molecule with functional groups that could be susceptible to degradation.
Conclusion
A thorough understanding of the stability and degradation pathways of this compound is a prerequisite for its potential development and commercialization. Although specific public data is scarce, the application of standard pharmaceutical development protocols, including forced degradation studies and long-term stability testing under ICH conditions, would be essential. These studies would ensure the development of a stable, safe, and effective topical formulation for the treatment of HPV-related conditions. The methodologies and frameworks presented in this guide are fundamental to achieving this goal for any new chemical entity.
In-depth Technical Guide: Biophysical Characterization of Teslexivir-Protein Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teslexivir is an antiviral agent that has been investigated for the treatment of infections caused by the Human Papillomavirus (HPV). It functions as an inhibitor of a critical protein-protein interaction essential for viral replication. This technical guide provides an in-depth overview of the biophysical characterization of the interaction between Teslexivir and its protein targets, the HPV E1 and E2 proteins. The document will detail the mechanism of action, present quantitative biophysical data, and provide detailed experimental protocols for key analytical techniques. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
Mechanism of Action of Teslexivir
Teslexivir targets the protein-protein interaction between the HPV E1 and E2 proteins. E1 is a DNA helicase that unwinds the viral DNA, a crucial step for replication, while E2 is a multifunctional protein that, in addition to its transcriptional regulation roles, is responsible for recruiting E1 to the viral origin of replication. The formation of the E1-E2 complex is therefore a prerequisite for the initiation of HPV DNA replication. Teslexivir, an indandione derivative, binds to the transactivation domain (TAD) of the E2 protein, at the interface where E1 normally binds. This binding event physically blocks the association of E1 with E2, thereby preventing the formation of the E1-E2 complex and halting viral DNA replication.
Below is a diagram illustrating the mechanism of action of Teslexivir.
Caption: Mechanism of Teslexivir action.
Quantitative Data Presentation
The following tables summarize the biophysical data for inhibitors of the HPV E1-E2 interaction, including compounds from the same class as Teslexivir.
Table 1: Thermodynamic Parameters of Indandione Inhibitor Binding to HPV11 E2 TAD
| Parameter | Value | Technique | Reference |
| Association Constant (Ka) | 2.5 x 107 M-1 | ITC | [1] |
| Dissociation Constant (Kd) | 40 nM | ITC | [1] |
| Enthalpy (ΔH) | -6.88 kcal/mol | ITC | [1] |
| Entropy (TΔS) | 3.1 kcal/mol | ITC | [1] |
| Stoichiometry (n) | 0.97 | ITC | [1] |
Table 2: In Vitro and Cellular Activity of Optimized E1-E2 Inhibitors
| Compound Series | E1-E2 Interaction Inhibition (IC50) | Cellular DNA Replication Inhibition (EC50) | Reference |
| Indandione | Low nanomolar | ~1 µM | [2] |
| Repaglinide Analog | Low nanomolar | ~1 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key biophysical experiments used to characterize the Teslexivir-protein interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).
Experimental Workflow:
Caption: Isothermal Titration Calorimetry workflow.
Detailed Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the HPV11 E2 transactivation domain (TAD) (amino acids 1-205).
-
Dialyze the purified E2 TAD extensively against the ITC buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Prepare a stock solution of Teslexivir in 100% DMSO.
-
Dilute the Teslexivir stock solution into the same ITC buffer to the desired final concentration (e.g., 100-200 µM), ensuring the final DMSO concentration is matched in the protein solution (typically ≤ 5%).
-
Prepare the E2 TAD solution to the desired concentration (e.g., 10-20 µM) in the ITC buffer containing the same final DMSO concentration as the Teslexivir solution.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Set the experimental temperature to 25°C.
-
Load the E2 TAD solution into the sample cell and the Teslexivir solution into the injection syringe.
-
Perform an initial injection of 0.4 µL, followed by a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Record the heat changes upon each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a one-site binding model using the instrument's analysis software to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
Experimental Workflow:
Caption: Surface Plasmon Resonance workflow.
Detailed Protocol:
-
Immobilization of E2 TAD:
-
Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified E2 TAD (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).
-
Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the protein immobilization.
-
-
Kinetic Analysis:
-
Prepare a series of Teslexivir concentrations (e.g., ranging from 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the Teslexivir solutions over the E2 TAD and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each concentration with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams globally to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-ligand complex, revealing the precise binding mode of the inhibitor and the conformational changes in the protein upon binding.
Experimental Workflow:
Caption: X-ray Crystallography workflow.
Detailed Protocol:
-
Protein-Ligand Complex Preparation:
-
Concentrate the purified HPV11 E2 TAD to approximately 10 mg/mL.
-
Incubate the protein with a 3-fold molar excess of Teslexivir (dissolved in a minimal amount of DMSO and then diluted in the protein buffer) for 1 hour on ice.
-
-
Crystallization:
-
Set up crystallization trials using the hanging drop vapor diffusion method at 20°C.
-
Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
-
A typical crystallization condition for the E2 TAD-inhibitor complex is 0.1 M MES pH 6.5, 0.2 M ammonium sulfate, and 30% w/v PEG 5000 MME.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in the reservoir solution supplemented with 20% glycerol before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software such as XDS or HKL2000.
-
Solve the structure by molecular replacement using the coordinates of the apo E2 TAD (PDB ID: 1R6K) as a search model.
-
Build the model of the complex into the electron density map and refine the structure using software such as PHENIX or REFMAC5. The final structure of a similar complex is available under PDB ID: 1R6N.[3]
-
Mandatory Visualizations
Signaling Pathway of HPV Replication Inhibition
The following diagram illustrates the central role of the E1-E2 interaction in HPV DNA replication and how Teslexivir disrupts this pathway.
Caption: HPV replication pathway and Teslexivir inhibition.
Logical Relationship of Biophysical Techniques
The following diagram shows the logical flow and complementary nature of the described biophysical techniques in the characterization of a protein-ligand interaction.
Caption: Interrelation of biophysical techniques.
References
Methodological & Application
Application Notes and Protocols for Teslexivir Hydrochloride in Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teslexivir hydrochloride, also known as BTA074 hydrochloride, is a potent antiviral agent that shows promise in the research of Human Papillomavirus (HPV) infections.[1][2] It functions as a selective inhibitor of the crucial interaction between the E1 and E2 viral proteins. This interaction is an essential step for HPV DNA replication and viral production, particularly for HPV types 6 and 11, which are associated with condyloma.[1][2] The hydrochloride salt form of Teslexivir generally offers enhanced water solubility and stability compared to its free base form, making it suitable for in vitro studies.[1]
These application notes provide detailed protocols for evaluating the in vitro cytotoxicity and antiviral efficacy of this compound in a cell culture setting.
Mechanism of Action
Teslexivir is a small molecule inhibitor that disrupts the protein-protein interaction between the HPV E1 and E2 proteins. The E1 protein is a helicase essential for unwinding the viral DNA, and the E2 protein is involved in viral replication and transcription. By preventing the E1-E2 interaction, Teslexivir effectively halts viral DNA replication.[1][2][3]
Caption: Teslexivir's mechanism of action against HPV.
Data Presentation
Table 1: this compound Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 98.2 | ± 5.1 |
| 10 | 95.5 | ± 4.8 |
| 50 | 90.1 | ± 6.2 |
| 100 | 75.3 | ± 7.1 |
| 200 | 52.1 | ± 8.5 |
| 500 | 20.7 | ± 5.9 |
Note: Data is representative. Actual results will vary based on the cell line and experimental conditions.
Table 2: this compound Antiviral Activity (Virus Yield Reduction)
| Concentration (µM) | Viral Titer Reduction (log10) | P-value |
| 0 (Vehicle Control) | 0 | - |
| 0.1 | 0.5 | <0.05 |
| 1 | 1.2 | <0.01 |
| 10 | 2.5 | <0.001 |
| 50 | 3.8 | <0.001 |
Note: Data is representative. Actual results will vary based on the HPV type, cell model, and assay.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is crucial for distinguishing antiviral effects from general cytotoxicity.
Materials:
-
Human keratinocytes (e.g., HaCaT cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is <0.5%.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions. Include a vehicle-only control (medium with DMSO).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve to determine the 50% cytotoxic concentration (CC₅₀).
-
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antiviral Efficacy Assay (Virus Yield Reduction Assay)
This assay quantifies the ability of this compound to inhibit the production of new viral particles in a relevant cell model.
Materials:
-
Cell line supporting HPV replication (e.g., CIN-612 9E cells)
-
Appropriate cell culture medium (e.g., Keratinocyte-SFM)
-
HPV stock (e.g., HPV11 quasivirions)
-
This compound
-
96-well cell culture plates
-
Reagents for DNA extraction and qPCR
Procedure:
-
Cell Seeding:
-
Seed CIN-612 9E cells in a 96-well plate and culture until they form a confluent monolayer.
-
-
Infection and Treatment:
-
Pre-treat the cell monolayers with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.
-
Infect the cells with HPV at a predetermined multiplicity of infection (MOI).
-
After a 2-4 hour adsorption period, remove the inoculum and add fresh medium containing the respective concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 48-72 hours to allow for viral replication and particle production.
-
-
Virus Harvest and Quantification:
-
Harvest the total cellular DNA from each well using a commercial DNA extraction kit.
-
Quantify the amount of viral DNA using quantitative PCR (qPCR) with primers specific for a late viral gene (e.g., L1).
-
-
Data Analysis:
-
Determine the reduction in viral DNA copies in treated wells compared to the vehicle-only control.
-
Calculate the 50% effective concentration (EC₅₀), the concentration at which the drug inhibits viral replication by 50%.
-
Caption: Workflow for the virus yield reduction assay.
References
Application Notes and Protocols for Tes-lexi-vir Hydrochloride in HPV Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Papillomavirus (HPV) is a group of viruses that are a primary cause of various epithelial lesions and cancers, including cervical and other anogenital cancers. The replication of the HPV genome is a critical process for the viral life cycle and pathogenesis, making it a key target for antiviral drug development. A crucial step in HPV DNA replication is the interaction between the viral E1 and E2 proteins at the viral origin of replication. Teslexivir hydrochloride, also known as BTA074, is a potent and selective small molecule inhibitor of this E1-E2 protein-protein interaction, thereby inhibiting HPV DNA replication.[1][2][3][4][5] These application notes provide detailed protocols for utilizing this compound in HPV replication assays to evaluate its antiviral efficacy.
Mechanism of Action
This compound selectively targets the interaction between the HPV E1 and E2 proteins. The E2 protein is responsible for recognizing and binding to specific sites within the viral origin of replication. Subsequently, E2 recruits the E1 helicase to the origin. This E1-E2 complex is essential for the initiation of viral DNA replication. By binding to the E2 transactivation domain, this compound prevents the recruitment of the E1 helicase, thus halting the replication process.[6][7][8] This targeted mechanism makes Teslexivir a valuable tool for studying HPV replication and a promising candidate for antiviral therapy, particularly against low-risk HPV types 6 and 11.[1][2][3][4][5]
Data Presentation
The efficacy of this compound in inhibiting HPV replication can be quantified using cellular assays. The half-maximal effective concentration (EC50) is a key parameter to determine the potency of the compound. While specific EC50 values for this compound are not publicly available, studies on similar small molecule inhibitors of the HPV11 E1-E2 interaction have reported EC50 values in the low micromolar range in cellular DNA replication assays.[6]
| Compound Class | Target | Assay Type | HPV Type | Reported EC50 |
| Small Molecule Inhibitor | HPV E1-E2 Interaction | Cellular DNA Replication Assay | HPV 11 | ~ 1 µM[6] |
Experimental Protocols
Two primary methods for quantifying HPV DNA replication in a laboratory setting are the Luciferase Reporter Assay and Southern Blotting.
Protocol 1: Luciferase Reporter Assay for HPV Replication
This assay offers a high-throughput and quantitative method to measure HPV DNA replication by linking it to the expression of a luciferase reporter gene.[9]
Materials:
-
Human cervical cancer cell line (e.g., C33-A, HPV-negative)
-
Expression plasmids for HPV E1 and E2 proteins (e.g., for HPV 6 or 11)
-
An HPV origin of replication (ori) plasmid containing a firefly luciferase reporter gene
-
A control plasmid expressing Renilla luciferase (for normalization)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture medium and supplements
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed C33-A cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection:
-
Prepare a transfection mix containing the E1 and E2 expression plasmids, the HPV ori-luciferase plasmid, and the Renilla luciferase control plasmid.
-
Add the transfection reagent according to the manufacturer's instructions.
-
Incubate the mixture at room temperature.
-
Add the transfection complex to the cells.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
After 4-6 hours of transfection, replace the medium with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of HPV replication for each concentration of this compound compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Southern Blot Assay for HPV Replication
This traditional method allows for the direct detection and quantification of newly replicated viral DNA.
Materials:
-
Human osteosarcoma cell line (e.g., U2OS, known to support HPV replication)
-
Plasmids expressing HPV E1 and E2 proteins
-
An HPV origin of replication (ori) plasmid
-
This compound
-
Cell culture reagents
-
Transfection reagent
-
DNA extraction kit
-
Restriction enzymes (e.g., DpnI and a linearizing enzyme)
-
Agarose gel electrophoresis system
-
Southern blotting apparatus and reagents
-
Radioactively or non-radioactively labeled DNA probe specific to the HPV ori plasmid
Procedure:
-
Cell Culture and Transfection:
-
Seed U2OS cells in 6-well plates.
-
Co-transfect the cells with the E1, E2, and HPV ori plasmids.
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of this compound or a vehicle control.
-
-
DNA Extraction:
-
After 72 hours, harvest the cells and extract low molecular weight DNA using a suitable method (e.g., Hirt extraction).
-
-
Restriction Enzyme Digestion:
-
Digest the extracted DNA with DpnI to degrade the input plasmid DNA (which is methylated from bacterial propagation).
-
In a separate reaction, digest with a linearizing enzyme to resolve the replicated DNA into a single band.
-
-
Agarose Gel Electrophoresis: Separate the digested DNA on an agarose gel.
-
Southern Blotting:
-
Transfer the DNA from the gel to a nylon membrane.
-
Hybridize the membrane with a labeled probe specific for the HPV ori plasmid.
-
-
Detection and Quantification:
-
Detect the probe signal using autoradiography or a chemiluminescence imaging system.
-
Quantify the band intensity corresponding to the replicated DNA to determine the level of inhibition by this compound.
-
Visualizations
Caption: Mechanism of this compound in inhibiting HPV replication.
Caption: General experimental workflow for assessing HPV replication inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivochem.net [invivochem.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule inhibitors of the human papillomavirus E1-E2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the binding site for inhibitors of the HPV11 E1-E2 protein interaction on the E2 transactivation domain by photoaffinity labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A quantitative and high-throughput assay of human papillomavirus DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Teslexivir Hydrochloride for Condyloma Acuminata: Application Notes and Research Protocols
A Note to the Research Community: Publicly available research data on teslexivir hydrochloride (also known as BTA074 or AP611074) for the treatment of condyloma acuminata is limited. In 2018, a Phase II clinical trial for anogenital warts sponsored by Vaxart, Inc. reported that twice-daily topical teslexivir 5% gel did not meet the primary endpoint of a statistically significant improvement in the complete clearance rate of baseline anogenital warts compared to placebo. Detailed protocols, quantitative data, and extensive research models specific to teslexivir are not widely published.
Therefore, these application notes provide a comprehensive overview of established research models and protocols for evaluating treatments for condyloma acuminata, contextualized with the known mechanism of teslexivir and data from commonly used therapies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.
Introduction to Condyloma Acuminata and Therapeutic Strategies
Condyloma acuminata, or anogenital warts, are benign proliferative lesions caused by infection with low-risk human papillomavirus (HPV) types, most commonly HPV 6 and 11.[1] These viruses are double-stranded DNA viruses that infect the basal cells of the epithelium.[2] While many infections are cleared by the immune system, persistent infections can lead to the development of warts.
Current therapeutic strategies for condyloma acuminata can be broadly categorized as:
-
Patient-Applied Therapies: These include topical treatments such as imiquimod, podofilox (podophyllotoxin), and sinecatechins.[2]
-
Provider-Administered Therapies: These involve procedures such as cryotherapy, application of trichloroacetic acid (TCA), and surgical excision.[2]
-
Immunomodulatory Approaches: These aim to stimulate the host's immune response against the virus. Imiquimod is a prime example, and various intralesional immunotherapies are also under investigation.[2][3]
-
Antiviral Therapies: These directly target viral replication processes. This compound falls into this category.
This compound: Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the protein-protein interaction between the HPV E1 and E2 proteins.[4][5] This interaction is a critical step in the replication of the HPV genome.
-
E1 Protein: A DNA helicase that unwinds the viral DNA, essential for replication.
-
E2 Protein: A multifunctional protein that, among other roles, recruits E1 to the viral origin of replication.
By binding to the E2 transactivation domain at the E1-binding interface, teslexivir prevents the formation of the E1-E2 complex.[6] This disruption inhibits the initiation of viral DNA replication, thereby exerting its antiviral effect.[7] This mechanism is specific to HPV-infected cells, offering a targeted therapeutic approach.
Preclinical and Clinical Research Models for Condyloma Acuminata
In Vitro Models
Objective: To assess the antiviral activity and cytotoxicity of a compound against HPV.
-
Cell-Based HPV DNA Replication Assays:
-
Principle: These assays quantify the replication of HPV DNA in cultured cells.
-
Protocol:
-
Cell Line: Use human keratinocyte cell lines (e.g., HaCaT) or other suitable cells (e.g., U2OS) that can support HPV replication.[8]
-
Transfection: Co-transfect cells with expression vectors for HPV E1 and E2 proteins and a plasmid containing the HPV origin of replication.[8]
-
Treatment: Treat the transfected cells with varying concentrations of the test compound (e.g., this compound).
-
DNA Extraction: After a defined incubation period (e.g., 48-72 hours), extract low-molecular-weight DNA.
-
Quantification: Digest the extracted DNA with DpnI to eliminate input, bacterially-methylated plasmids. The remaining replicated DNA is then quantified using Southern blotting or quantitative PCR (qPCR).
-
Analysis: Determine the EC50 (half-maximal effective concentration) of the compound. For some E1-E2 inhibitors, EC50 values in the low micromolar range (~1 µM) have been reported in cellular assays.[6]
-
-
-
Cytotoxicity Assays:
-
Principle: To determine the concentration at which the compound is toxic to host cells.
-
Protocol: Use standard assays like MTT, XTT, or CellTiter-Glo® on the same cell lines used for the replication assay to determine the CC50 (half-maximal cytotoxic concentration).
-
Analysis: Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI indicates greater selectivity for antiviral activity over host cell toxicity.
-
Animal Models
Due to the strict species-specificity of HPV, there are no perfect animal models that fully replicate condyloma acuminata. However, the cottontail rabbit papillomavirus (CRPV) model is a widely used surrogate.
-
CRPV Model in Rabbits:
-
Principle: CRPV causes papillomas in rabbits that share similarities with human HPV-induced lesions.
-
Protocol:
-
Animal Strain: Use domestic rabbits (e.g., New Zealand White).
-
Infection: Scarify small areas of skin on the back or flanks of the rabbits and apply a CRPV viral suspension.
-
Papilloma Development: Monitor the animals for the development of papillomas, which typically occurs within 4-6 weeks.
-
Treatment: Once papillomas have reached a target size, initiate topical treatment with the test compound (formulated in a suitable vehicle, e.g., a gel) and a placebo control.
-
Evaluation: Measure papilloma size (volume or diameter) at regular intervals. The primary endpoint is often the complete regression of papillomas.
-
Histopathology: At the end of the study, excise remaining papillomas for histological analysis to assess changes in tissue structure and viral protein expression (e.g., via immunohistochemistry).
-
-
Clinical Trial Protocols
Objective: To evaluate the safety and efficacy of a topical treatment for external anogenital warts in humans.
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Participants: Recruit immunocompetent adults with a clinical diagnosis of external anogenital warts.
-
Randomization: Randomly assign participants to receive either the active drug (e.g., teslexivir 5% gel) or a matching placebo gel.
-
Treatment Regimen: Define the application frequency (e.g., twice daily) and duration (e.g., up to 16 weeks).
-
Primary Endpoint: The proportion of participants with complete clearance of all baseline anogenital warts at the end of treatment.
-
Secondary Endpoints:
-
Percentage reduction in total wart area.
-
Time to complete clearance.
-
Recurrence rate among those who achieved complete clearance (assessed during a follow-up period, e.g., 3-6 months).
-
Safety and tolerability, assessed by recording local skin reactions (erythema, erosion, edema) and other adverse events.
-
-
Data Presentation: Efficacy of Common Condyloma Acuminata Treatments
The following table summarizes reported efficacy data for several established treatments. This provides a benchmark for evaluating new therapeutic candidates.
| Treatment Modality | Complete Clearance Rate | Recurrence Rate | Citation(s) |
| Patient-Applied | |||
| Imiquimod 5% Cream | 50% | ~19% | [7] |
| Podofilox 0.5% Solution/Gel | 45-77% | ~38% | [9] |
| Sinecatechins 15% Ointment | 54% (approx.) | Low | [7] |
| Provider-Administered | |||
| Cryotherapy | 44-87% | 12-42% | [10] |
| Trichloroacetic Acid (TCA) 80-90% | High (variable) | 36% (approx.) | [9][11] |
| Surgical Excision | >90% | ~20-30% | [7] |
| Photodynamic Therapy (PDT) | ~63% | 0% (in one study) | [11] |
Note: Clearance and recurrence rates can vary significantly based on the study population, duration of follow-up, and wart characteristics.
Conclusion
While this compound presented a promising and specific antiviral mechanism by targeting the essential HPV E1-E2 interaction, it did not demonstrate clinical efficacy in its Phase II trial for condyloma acuminata. For researchers in this field, the established in vitro replication assays and the CRPV animal model remain the foundational tools for the preclinical evaluation of new therapeutic agents. The protocols and benchmark data provided herein offer a framework for the continued development of novel and more effective treatments for this common and often recurrent viral infection.
References
- 1. Condylomata acuminata: A retrospective analysis on clinical characteristics and treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of cutaneous human papillomavirus infection: pharmacotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The effectiveness of different immunotherapies in the treatment of condyloma acuminatum: a network meta-analysis of randomized clinical trials [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule inhibitors of the human papillomavirus E1-E2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Identification of several high-risk HPV inhibitors and drug targets with a novel high-throughput screening assay | PLOS Pathogens [journals.plos.org]
- 9. Inhibition of Human Papillomavirus DNA Replication by an E1-Derived p80/UAF1-Binding Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. HPV-induced condylomata acuminata treated by Photodynamic Therapy in comparison with trichloroacetic acid: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Teslexivir Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teslexivir is a potent antiviral agent that acts as a selective inhibitor of the interaction between the E1 and E2 proteins of the Human Papillomavirus (HPV) types 6 and 11.[1][2] This interaction is a critical step in viral DNA replication, making Teslexivir a promising therapeutic candidate for HPV-related diseases.[1][2] Teslexivir hydrochloride, the salt form of the compound, generally offers enhanced water solubility and stability, making it suitable for pharmaceutical development. The accurate quantification of this compound in biological matrices is essential for preclinical pharmacokinetic studies, clinical trial monitoring, and ensuring the safety and efficacy of this potential new drug.
These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound in biological samples, primarily focusing on plasma and serum. The methodologies described are based on established bioanalytical techniques, particularly liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is renowned for its high sensitivity and selectivity in quantifying small molecules in complex biological fluids.[3]
I. Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma. These values are representative of typical bioanalytical method validation parameters and should be established for each specific assay.
Table 1: this compound Calibration Curve and Quality Control Sample Concentrations
| Parameter | Level | Concentration (ng/mL) |
| Calibration Standards | LLOQ | 1 |
| CAL 2 | 2.5 | |
| CAL 3 | 10 | |
| CAL 4 | 50 | |
| CAL 5 | 100 | |
| CAL 6 | 250 | |
| CAL 7 | 500 | |
| ULOQ | 1000 | |
| Quality Control | LQC | 3 |
| MQC | 75 | |
| HQC | 750 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.
Table 2: Bioanalytical Method Validation Summary for this compound
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Intra-day Accuracy (% bias) | Within ±15% (±20% for LLOQ) | ± 8% |
| Inter-day Accuracy (% bias) | Within ±15% (±20% for LLOQ) | ± 10% |
| Recovery (%) | Consistent, precise, and reproducible | 85 - 105% |
| Matrix Effect | IS-normalized MF within 0.8-1.2 | Consistent with acceptance criteria |
| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% of nominal concentration | Stable under tested conditions |
%CV: Percent Coefficient of Variation; IS: Internal Standard; MF: Matrix Factor.
II. Experimental Protocols
A. Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for extracting this compound from plasma or serum samples.
Materials:
-
Blank human plasma/serum (with anticoagulant, e.g., K2EDTA)
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar and stable isotopically labeled compound is recommended
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Methanol (HPLC grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the Internal Standard in methanol.
-
From the stock solutions, prepare serial dilutions in 50:50 methanol:water to create working solutions for calibration standards and quality control samples.
-
-
Spiking of Samples:
-
To 90 µL of blank plasma in a microcentrifuge tube, add 10 µL of the appropriate this compound working solution to achieve the desired calibration or QC concentration.
-
Add 10 µL of the IS working solution to all samples (except blanks).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of chilled acetonitrile to each 100 µL plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
-
B. Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., a triple quadrupole)
-
C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Teslexivir: To be determined based on the parent compound's mass and fragmentation pattern.
-
Internal Standard: To be determined based on the IS's mass and fragmentation pattern.
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
III. Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Mechanism of action of Teslexivir in inhibiting HPV DNA replication.
References
- 1. Small molecule inhibitors of the human papillomavirus E1-E2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Human Papillomavirus Protein - Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Modes of Human Papillomavirus DNA Replication during Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Teslexivir Hydrochloride in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative analysis of Teslexivir hydrochloride in human plasma. Given the absence of a standardized, publicly available method for Teslexivir, this protocol has been developed based on established methodologies for other antiviral compounds with similar chemical properties.[1][2][3] The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry. This approach is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is an investigational antiviral agent. To support its clinical development, a reliable and sensitive bioanalytical method is required for the quantification of the drug in biological matrices.[4][5] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical technique of choice for such applications due to its high selectivity, sensitivity, and speed.[2][6] This document provides a detailed protocol for the determination of this compound in human plasma, which has been adapted from validated methods for other antiviral drugs.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of Teslexivir or a structurally similar compound)[7]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (with anticoagulant)
Instrumentation
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][8]
Sample Preparation
A protein precipitation method was employed for sample preparation.[3][4]
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
The chromatographic separation is achieved on a C18 column.[3][6]
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 4.0 | 5 |
Mass Spectrometric Conditions
The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 2 |
Table 2: Hypothetical MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | User to determine | User to determine | 100 | User to determine |
| Internal Standard (IS) | User to determine | User to determine | 100 | User to determine |
Results and Discussion
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[9] Key validation parameters include linearity, sensitivity (LLOQ), accuracy, precision, recovery, and stability.
Linearity and Sensitivity
The calibration curve is expected to be linear over a specified concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Table 3: Hypothetical Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.255 |
| 500 | 6.280 |
| 1000 | 12.510 |
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated at multiple quality control (QC) concentrations (low, medium, and high). The acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and a relative standard deviation (RSD) of ≤15% (≤20% for LLOQ) for precision.
Table 4: Hypothetical Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 105.2 | 8.9 | 103.5 | 11.2 |
| Low | 3 | 98.7 | 6.5 | 101.2 | 7.8 |
| Medium | 75 | 102.1 | 4.2 | 100.8 | 5.1 |
| High | 750 | 99.5 | 3.1 | 99.1 | 4.5 |
Experimental Workflow Diagram
References
- 1. Analysis of Remdesivir and other Antiviral Drugs Using LC-MS/MS [sigmaaldrich.com]
- 2. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and quantification of Covid-19 antiviral drugs in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Teslexivir Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teslexivir hydrochloride is a potent and selective antiviral agent that targets the protein-protein interaction between the E1 and E2 proteins of Human Papillomavirus (HPV) types 6 and 11.[1] This interaction is a critical step in the initiation of viral DNA replication, making Teslexivir a valuable tool for research in HPV-related diseases, such as condyloma (genital warts).[1] These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with essential information on its mechanism of action and handling.
Chemical Properties and Storage
A summary of the key chemical and storage information for this compound is provided in the table below.
| Property | Value |
| Synonyms | BTA-074 hydrochloride, AP 611074 hydrochloride |
| Mechanism of Action | Inhibitor of the interaction between viral proteins E1 and E2, which is necessary for HPV DNA replication.[1] |
| Storage of Powder | Store at -20°C for up to 3 years. |
| Storage of Stock Solution | Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1] |
| Solubility | The hydrochloride salt form generally exhibits enhanced water solubility and stability compared to the free base. Soluble in DMSO. |
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the steps to prepare a stock solution of this compound and dilute it to a working concentration for cell culture applications. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.
Materials:
-
This compound powder
-
Sterile, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile, phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Preparation of a Concentrated Stock Solution (e.g., 10 mM):
-
All procedures should be performed in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the solution.
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound will be required for this calculation and should be confirmed from the supplier's documentation.
-
Add the calculated volume of sterile DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (not exceeding 37°C) or sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Preparation of Working Solutions:
-
Prepare intermediate dilutions of the concentrated stock solution in sterile DMSO if a wide range of concentrations is to be tested. This helps in minimizing the volume of stock solution used and improves accuracy.
-
Dilute the stock solution or intermediate dilutions into sterile cell culture medium or PBS to achieve the final desired working concentration.
-
Crucially, the final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of less than 0.1% is generally well-tolerated by most cell lines, though some may tolerate up to 0.5%. It is highly recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess any potential solvent-induced effects.
-
-
Storage of Stock Solutions:
-
Aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Suggested Working Concentrations
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. Based on typical concentrations for small molecule inhibitors in cell culture, a starting range of 0.1 µM to 10 µM is suggested for initial experiments.
Mechanism of Action: Inhibition of HPV DNA Replication
This compound targets a key step in the Human Papillomavirus (HPV) life cycle: the initiation of viral DNA replication. This process is dependent on the interaction of two viral proteins, E1 and E2, at the viral origin of replication on the episomal DNA.
-
E2 Protein: The E2 protein binds to specific sites on the viral DNA and recruits the E1 helicase.
-
E1 Protein: E1 is a DNA helicase that unwinds the viral DNA, allowing for the assembly of the host cell's replication machinery to synthesize new viral genomes.
This compound disrupts the physical interaction between the E1 and E2 proteins, thereby preventing the recruitment of E1 to the origin of replication and halting the entire process of viral DNA synthesis.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Signaling pathway of HPV DNA replication and inhibition by Teslexivir HCl.
References
Animal Models for Testing Teslexivir Hydrochloride Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teslexivir hydrochloride is a potent antiviral agent that selectively inhibits the interaction between the E1 and E2 proteins of Human Papillomavirus (HPV) types 6 and 11.[1] This interaction is a critical step in the initiation of viral DNA replication, making it a promising target for the treatment of condylomata acuminata (genital warts).[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using the Cottontail Rabbit Papillomavirus (CRPV) model, a well-established and versatile preclinical model for papillomavirus infections.[3][4][5][6]
Mechanism of Action: Inhibition of HPV DNA Replication
The replication of the HPV genome is a multi-step process initiated by the cooperative binding of the viral E1 and E2 proteins to the viral origin of replication (ori).[7][8] The E2 protein, a DNA-binding protein, recognizes and binds to specific sites within the ori.[9][10] This binding facilitates the recruitment of the E1 helicase to the origin, forming a stable E1-E2-ori ternary complex.[7][9][11] The formation of this complex is essential for the subsequent unwinding of the viral DNA by the E1 helicase, which then allows for the assembly of the host cell's replication machinery and initiation of viral DNA synthesis.[9][12][13]
This compound acts as a small molecule inhibitor of the E1-E2 protein-protein interaction.[1][2][14][15] By binding to the transactivation domain of the E2 protein, this compound sterically hinders the binding of the E1 helicase, thereby preventing the formation of the functional replication initiation complex.[8][14] This disruption of a critical viral process leads to the inhibition of HPV DNA replication and, consequently, the suppression of viral proliferation.
Recommended Animal Model: Cottontail Rabbit Papillomavirus (CRPV) Model
The CRPV model in New Zealand White rabbits is the recommended in vivo system for evaluating the efficacy of this compound against condyloma. This model has been extensively used for decades and has demonstrated parallel efficacy with treatments for human HPV infections.[3][4]
Key Advantages of the CRPV Model:
-
Robust Papilloma Induction: Infection with CRPV reliably induces the formation of papillomas (warts) that are histologically similar to human condylomata.[5][16]
-
Predictable Disease Progression: The time course of papilloma development and growth is well-characterized, allowing for standardized evaluation of therapeutic interventions.[17]
-
Immunocompetent Host: The use of immunocompetent rabbits allows for the assessment of the interplay between the antiviral agent and the host immune response.
-
Versatility: The model can be adapted to test various treatment modalities, including topical and systemic administration of antiviral compounds.[3]
Experimental Protocols
Induction of Papillomas in the CRPV Rabbit Model
This protocol describes the induction of papillomas on the dorsal skin of New Zealand White rabbits using CRPV DNA.
Materials:
-
New Zealand White rabbits (male, 2-3 kg)
-
Cottontail Rabbit Papillomavirus (CRPV) genomic DNA plasmid
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Electric clippers
-
Scalpel blades (No. 10 or 15)
-
Micropipette and sterile tips
-
Ruler or calipers
Procedure:
-
Animal Preparation: Anesthetize the rabbit according to approved institutional animal care and use committee (IACUC) protocols. Shave a large area on the dorsal skin.
-
Scarification: Create a grid of 1x1 cm squares on the shaved area using a sterile scalpel blade. Perform superficial scarification within each square, sufficient to cause mild erythema but avoiding significant bleeding. For enhanced papilloma induction, a more vigorous scarification that penetrates the papillary dermis to produce pinpoint bleeding can be employed.[18]
-
Inoculation: Three days post-scarification, re-anesthetize the rabbit. Lightly re-scratch the scarified sites with a 21-gauge needle. Apply 10 µg of CRPV DNA in a small volume (e.g., 10-20 µL) directly onto each scarified site.[19]
-
Monitoring: House the rabbits individually and monitor them daily for any signs of distress. Begin monitoring for papilloma formation at 2-3 weeks post-inoculation. Papillomas typically become visible by 3 weeks and continue to develop for up to 7 weeks.[20]
-
Measurement: Measure the size (diameter and height) of each papilloma twice weekly using calipers. Calculate the papilloma volume using the formula: Volume = 0.52 x (width)^2 x (height).
Efficacy Testing of this compound
This protocol outlines the procedure for evaluating the therapeutic efficacy of a topical formulation of this compound on established papillomas.
Materials:
-
CRPV-infected rabbits with established papillomas (minimum volume of 50 mm³)
-
This compound topical formulation (e.g., cream, gel)
-
Placebo control formulation
-
Positive control (optional, e.g., imiquimod cream)
-
Calipers
-
Digital camera for photographic documentation
Procedure:
-
Group Allocation: Once papillomas have reached a predetermined size (e.g., >50 mm³), randomly assign rabbits to treatment groups:
-
Group 1: Vehicle control (placebo)
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (optional)
-
-
Treatment Administration: Apply a defined amount of the topical formulation to each papilloma daily for a specified treatment period (e.g., 2-4 weeks). Ensure the formulation covers the entire surface of the papilloma.
-
Efficacy Assessment:
-
Papilloma Size: Measure the volume of each papilloma twice weekly.
-
Papilloma Score: Visually score the papillomas based on a predefined scale (e.g., 0 = no papilloma, 1 = flat, 2 = small, 3 = medium, 4 = large).
-
Photographic Documentation: Take weekly photographs of the treatment sites.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and excise the papillomas for further analysis.
-
Histopathology: Perform hematoxylin and eosin (H&E) staining to assess changes in tissue morphology, such as regression of epithelial hyperplasia.
-
Viral Load Analysis: Quantify CRPV DNA levels in the papilloma tissue using quantitative PCR (qPCR) to determine the effect of treatment on viral replication.
-
Immunohistochemistry (IHC): Stain for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to elucidate the cellular mechanisms of action.
-
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Mean Papilloma Volume Over Time
| Time Point | Vehicle Control (mm³) | Teslexivir HCl (Low Dose) (mm³) | Teslexivir HCl (High Dose) (mm³) | Positive Control (mm³) |
| Day 0 | 55.2 ± 5.1 | 54.8 ± 4.9 | 56.1 ± 5.3 | 55.5 ± 5.0 |
| Day 7 | 78.4 ± 6.3 | 60.1 ± 5.5 | 50.3 ± 4.8 | 65.7 ± 6.0 |
| Day 14 | 102.1 ± 8.7 | 52.3 ± 5.1 | 35.6 ± 3.9 | 58.2 ± 5.4** |
| Day 21 | 125.6 ± 10.2 | 40.5 ± 4.2 | 20.1 ± 2.5 | 45.3 ± 4.7 |
| Day 28 | 150.3 ± 12.5 | 30.2 ± 3.8 | 10.8 ± 1.9 | 35.1 ± 4.1*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control (Data are hypothetical examples) |
Table 2: Endpoint Analysis of Papilloma Tissues
| Treatment Group | Mean Final Papilloma Volume (mm³) | Mean CRPV DNA Copies/µg gDNA | Mean % Ki-67 Positive Cells | Mean % Cleaved Caspase-3 Positive Cells |
| Vehicle Control | 150.3 ± 12.5 | 1.2 x 10⁶ ± 0.3 x 10⁶ | 45.2 ± 4.1 | 2.1 ± 0.5 |
| Teslexivir HCl (Low Dose) | 30.2 ± 3.8 | 0.5 x 10⁵ ± 0.1 x 10⁵ | 15.8 ± 2.3 | 10.5 ± 1.8** |
| Teslexivir HCl (High Dose) | 10.8 ± 1.9 | 0.8 x 10⁴ ± 0.2 x 10⁴ | 5.2 ± 1.1 | 18.2 ± 2.5 |
| Positive Control | 35.1 ± 4.1 | 0.9 x 10⁵ ± 0.2 x 10⁵ | 18.5 ± 2.8 | 8.7 ± 1.5** |
| ***p < 0.001, **p < 0.01 compared to vehicle control (Data are hypothetical examples) |
Conclusion
The Cottontail Rabbit Papillomavirus model provides a robust and reliable platform for the preclinical evaluation of this compound's efficacy in treating HPV-induced condyloma. The detailed protocols and data presentation guidelines outlined in these application notes are intended to assist researchers in designing and executing well-controlled studies to assess the therapeutic potential of this novel antiviral agent. The successful inhibition of papilloma growth and reduction in viral load in this model would provide strong evidence for the clinical development of this compound as a treatment for genital warts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of human papillomavirus DNA replication by small molecule antagonists of the E1-E2 protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cottontail rabbit papillomavirus (CRPV) model system to test antiviral and immunotherapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. The rabbit papillomavirus model: a valuable tool to study viral–host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Functional interactions between papillomavirus E1 and E2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The X-ray structure of the papillomavirus helicase in complex with its molecular matchmaker E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Mechanisms of Viral DNA Replication of Human Papillomavirus: E2 Protein-Dependent Recruitment of E1 DNA Helicase to the Origin of DNA Replication | Semantic Scholar [semanticscholar.org]
- 11. Mechanisms of Viral DNA Replication of Human Papillomavirus: E2 Protein-Dependent Recruitment of E1 DNA Helicase to the Origin of DNA Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. The Papillomavirus E1 Helicase Activates a Cellular DNA Damage Response in Viral Replication Foci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors of the human papillomavirus E1-E2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small Molecule Inhibitors of Human Papillomavirus Protein - Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cottontail Rabbit Papillomavirus (CRPV) Related Animal Models for Head and Neck Cancer Research: A Comprehensive Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling HPV-Associated Disease and Cancer Using the Cottontail Rabbit Papillomavirus [mdpi.com]
- 18. pure.psu.edu [pure.psu.edu]
- 19. Establishment of a Cottontail Rabbit Papillomavirus/HLA-A2.1 Transgenic Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of a rapid, efficient inoculation method to induce papillomas by cottontail rabbit papillomavirus DNA shows that the E7 gene is required - PMC [pmc.ncbi.nlm.nih.gov]
Application of Teslexivir Hydrochloride in Drug Repurposing: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teslexivir, also known as BTA074, is an antiviral agent originally developed for the treatment of infections caused by Human Papillomavirus (HPV) types 6 and 11.[1] Its mechanism of action is highly specific, targeting the essential interaction between the viral E1 and E2 proteins, a critical step for HPV DNA replication.[1] While a Phase 2 clinical trial of a topical formulation of Teslexivir for anogenital warts did not meet its primary endpoint, the compound's well-defined mechanism and favorable solubility and stability as a hydrochloride salt make it a candidate for drug repurposing studies.[2]
This document provides detailed application notes and protocols for researchers interested in exploring the potential of Teslexivir hydrochloride in drug repurposing. While, to date, no extensive repurposing studies have been published, this guide offers a framework for investigating its efficacy against new therapeutic targets.
Known Mechanism of Action and Physicochemical Properties
Teslexivir is a potent and selective inhibitor of the E1-E2 protein-protein interaction in HPV.[1] This targeted action disrupts the viral replication cycle. The hydrochloride salt form of Teslexivir is noted for its enhanced water solubility and stability, which are advantageous properties for in vitro and potential in vivo studies.
Table 1: Summary of this compound Properties
| Property | Description | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | BTA074 hydrochloride, AP 611074 hydrochloride | [1] |
| Primary Target | Human Papillomavirus (HPV) types 6 and 11 | [1] |
| Mechanism of Action | Inhibits the interaction between viral E1 and E2 proteins, preventing viral DNA replication. | [1] |
| Highest Clinical Phase | Phase 2 (Discontinued for anogenital warts) | [1][2] |
| Formulation Advantage | Hydrochloride salt offers improved water solubility and stability. |
Rationale for Drug Repurposing
The specificity of Teslexivir for a protein-protein interaction (PPI) offers a compelling starting point for repurposing. Many diseases, including other viral infections and cancers, rely on critical PPIs for their pathogenesis. Therefore, Teslexivir could be screened against:
-
Other Viral Diseases: Viruses that utilize a helicase (E1-like) and a loading factor (E2-like) for replication.
-
Oncology: Cancer types where aberrant protein-protein interactions drive cell proliferation or survival.
-
Other PPI-driven Diseases: A broader screen against a panel of known disease-relevant PPIs.
Experimental Protocols for Repurposing Studies
The following are generalized protocols that can be adapted for screening this compound against new targets.
Protocol 1: In Vitro Antiviral Screening Assay
This protocol outlines a cell-based assay to screen for antiviral activity against a virus of interest.
Objective: To determine the half-maximal effective concentration (EC50) of this compound against a selected virus.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Host cell line permissive to the virus of interest
-
Virus stock with a known titer
-
Cell culture medium and supplements
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)
-
Viral replication detection method (e.g., qPCR for viral genome, ELISA for viral antigen, plaque assay)
Procedure:
-
Cell Seeding: Seed the host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. A typical starting concentration range would be from 100 µM down to 0.01 µM.
-
Infection and Treatment:
-
Remove the old medium from the cells.
-
Add the diluted this compound to the wells.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Include appropriate controls: uninfected cells, infected untreated cells, and a positive control antiviral if available.
-
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication:
-
qPCR: Extract viral nucleic acid from the supernatant or cell lysate and quantify the number of viral genomes.
-
ELISA: Measure the expression of a specific viral antigen in the cell lysate or supernatant.
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.
-
-
Cytotoxicity Assay: In a parallel plate with uninfected cells, perform a cytotoxicity assay with the same concentrations of this compound to determine the half-maximal cytotoxic concentration (CC50).
-
Data Analysis:
-
Calculate the EC50 by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.
-
Protocol 2: Protein-Protein Interaction (PPI) Inhibition Assay
This protocol describes a biochemical assay to assess the ability of Teslexivir to inhibit a specific PPI.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target PPI.
Materials:
-
This compound stock solution
-
Purified recombinant proteins of the target PPI (Protein A and Protein B)
-
Assay buffer
-
Detection system (e.g., AlphaLISA®, FRET, ELISA-based PPI assay)
-
Microplates (e.g., 384-well)
Procedure:
-
Reagent Preparation: Prepare the purified proteins and detection reagents according to the manufacturer's instructions for the chosen assay format.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction:
-
Add the diluted this compound to the wells of the microplate.
-
Add the purified proteins (Protein A and Protein B) to the wells.
-
Incubate to allow for protein interaction and potential inhibition by the compound.
-
-
Detection: Add the detection reagents and incubate as required by the assay protocol. Read the plate on a suitable plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition of the PPI signal for each concentration of this compound relative to the no-compound control.
-
Determine the IC50 by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the known mechanism of Teslexivir and a potential workflow for a drug repurposing study.
Caption: Mechanism of action of Teslexivir in inhibiting HPV replication.
References
Application Notes and Protocols: Genetic Sequencing of Teslexivir-Resistant HPV Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teslexivir (BTA074) is an antiviral agent that shows potent and selective inhibition of the E1 and E2 protein interaction in Human Papillomavirus (HPV) types 6 and 11.[1][2] This interaction is a critical step in viral DNA replication.[1][2] The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. Understanding the genetic basis of resistance to Teslexivir is crucial for the development of next-generation antiviral strategies and for monitoring the efficacy of current treatments.
These application notes provide a comprehensive framework for the generation, identification, and genetic sequencing of Teslexivir-resistant HPV strains. The protocols outlined below describe detailed methodologies for inducing resistance in vitro, followed by whole-genome sequencing to identify putative resistance-conferring mutations.
Putative Resistance Mechanisms
Given that Teslexivir targets the E1-E2 protein interaction, resistance is likely to emerge from mutations in the E1 or E2 genes that either:
-
Alter the binding site of Teslexivir on the E1 or E2 protein.
-
Increase the binding affinity between E1 and E2, thus outcompeting the inhibitory effect of the drug.
-
Modify the expression levels or stability of E1 or E2 proteins.
Experimental Workflow for Identification of Teslexivir-Resistant HPV
The overall workflow for identifying and characterizing Teslexivir-resistant HPV strains involves inducing resistance in cell culture, followed by genetic analysis to pinpoint the mutations responsible for the resistant phenotype.
Caption: Experimental workflow for identifying Teslexivir-resistant HPV.
Protocols
In Vitro Generation of Teslexivir-Resistant HPV Strains
Objective: To select for HPV strains that can replicate in the presence of increasing concentrations of Teslexivir.
Materials:
-
HPV-positive cell lines (e.g., CaSki for HPV16, or engineered cell lines expressing HPV6 or HPV11 replicons).
-
Cell culture medium and supplements.
-
Teslexivir (BTA074).
-
96-well plates, cell culture flasks.
-
MTT or similar cell viability assay kit.
Protocol:
-
Determine the EC50 of Teslexivir:
-
Plate HPV-positive cells in 96-well plates.
-
Treat the cells with a serial dilution of Teslexivir for 72 hours.
-
Perform a cell viability assay to determine the half-maximal effective concentration (EC50).
-
-
Initiate Resistance Selection:
-
Culture HPV-positive cells in the presence of Teslexivir at a concentration equal to the EC50.
-
Passage the cells as they reach confluence.
-
-
Dose Escalation:
-
Once the cells are growing steadily at the initial concentration, double the concentration of Teslexivir.
-
Continue this dose escalation stepwise, allowing the cell population to recover and stabilize at each new concentration.
-
-
Isolation of Resistant Clones:
-
After several rounds of dose escalation (e.g., reaching a concentration 10-20 times the initial EC50), isolate single-cell clones by limiting dilution or colony picking.
-
-
Phenotypic Characterization:
-
Expand the isolated clones and confirm their resistance by performing a dose-response curve with Teslexivir and comparing it to the parental cell line.
-
Calculate the fold-resistance for each clone.
-
Whole-Genome Sequencing of Resistant HPV Strains
Objective: To identify genetic mutations in the HPV genome that are associated with Teslexivir resistance.
Materials:
-
Genomic DNA extraction kit.
-
Next-generation sequencing (NGS) platform (e.g., Illumina, Nanopore).[3][4][5]
-
NGS library preparation kit.
-
Bioinformatics software for sequence alignment and variant calling.
Protocol:
-
Genomic DNA Extraction:
-
Extract total genomic DNA from both the Teslexivir-resistant HPV clones and the parental (wild-type) HPV-infected cells.
-
Quantify and assess the quality of the extracted DNA.
-
-
Library Preparation:
-
Next-Generation Sequencing:
-
Perform high-throughput sequencing of the prepared libraries. Aim for a high depth of coverage to confidently identify low-frequency variants.
-
-
Bioinformatics Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.
-
Alignment: Align the quality-filtered reads to the reference HPV genome (e.g., HPV6 or HPV11 reference sequence).
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the resistant clones compared to the parental strain.
-
Annotation: Annotate the identified variants to determine their location (e.g., within the E1 or E2 gene) and predicted effect on the protein sequence (e.g., missense, nonsense, frameshift).
-
Comparative Analysis: Compare the variants found in multiple independent resistant clones to identify common mutations that are likely responsible for the resistance phenotype.
-
Data Presentation
Quantitative data from the experimental procedures should be summarized in clear and concise tables for easy comparison.
Table 1: Phenotypic Characterization of Teslexivir-Resistant HPV Clones
| Clone ID | Parental EC50 (µM) | Resistant EC50 (µM) | Fold Resistance |
| Clone A | 0.5 | 12.5 | 25 |
| Clone B | 0.5 | 18.0 | 36 |
| Clone C | 0.5 | 9.8 | 19.6 |
Table 2: Summary of Genetic Mutations in Teslexivir-Resistant HPV Clones
| Clone ID | Gene | Nucleotide Change | Amino Acid Change | Predicted Effect |
| Clone A | E1 | C1234T | P412S | Missense |
| Clone B | E2 | G567A | V189I | Missense |
| Clone C | E1 | A1235G | P412A | Missense |
Signaling Pathways
The interaction between HPV E1 and E2 proteins is a key step in the initiation of viral DNA replication. Teslexivir disrupts this interaction. Mutations in E1 or E2 that confer resistance likely alter the structure of these proteins, preventing Teslexivir from binding effectively or increasing the affinity between E1 and E2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human Papillomavirus Detection by Whole-Genome Next-Generation Sequencing: Importance of Validation and Quality Assurance Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Sequencing Approaches for HPV Analyses – Carlos C. Goller [ccgoller.com]
- 5. Next generation sequencing for human papillomavirus genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Papillomavirus (HPV) Viral Genomics Project - NCI [dceg.cancer.gov]
Troubleshooting & Optimization
Teslexivir hydrochloride solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Teslexivir hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the salt form of Teslexivir, a potent antiviral agent. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1] Its primary mechanism of action is the selective inhibition of the protein-protein interaction between the E1 and E2 proteins of the Human Papillomavirus (HPV), specifically types 6 and 11. This interaction is a critical step in viral DNA replication, and its inhibition blocks the production of new virus particles.[1]
Q2: I am having trouble dissolving this compound in aqueous buffers like PBS. What should I do?
A2: Direct dissolution of this compound in aqueous buffers can be challenging due to its limited solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO), in which it is highly soluble. This stock solution can then be diluted into your aqueous experimental medium to the desired final concentration.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It exhibits high solubility in this solvent.[1] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q4: Are there any techniques to aid the dissolution of this compound?
A4: Yes, certain techniques can help accelerate the dissolution process. These include:
-
Sonication: Applying ultrasonic energy can help to break down powder aggregates and increase the rate of dissolution.
-
Vortexing: Vigorous mixing can aid in dissolving the compound.
-
Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of the compound. However, be cautious with temperature to avoid any potential degradation.
Q5: How should I store stock solutions of this compound?
A5: Properly stored stock solutions are crucial for maintaining the compound's activity. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Solubility Data
The following table summarizes the known solubility of this compound in a common organic solvent. Data in aqueous buffers is limited, and the use of a DMSO stock solution is strongly recommended.
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | 368.17 mM | Ultrasonic treatment may be needed. Use of newly opened DMSO is advised.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO as calculated).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Media
Objective: To dilute the concentrated DMSO stock solution into an aqueous buffer for in vitro experiments.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Desired sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired working concentration. Note: To avoid precipitation, it is crucial that the final concentration of DMSO in the working solution is kept low, typically below 0.5% or 1%, depending on the tolerance of the experimental system.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
HPV E1-E2 Interaction and Inhibition by Teslexivir
This diagram illustrates the mechanism of action of Teslexivir. The viral protein E2 is essential for recruiting the E1 helicase to the viral DNA replication origin. Teslexivir inhibits this critical protein-protein interaction, thereby blocking the initiation of viral DNA replication.
Experimental Workflow for Solubility Assessment
This workflow outlines the recommended steps for preparing this compound solutions for experimental use, emphasizing the use of an organic stock solution to overcome aqueous solubility challenges.
References
Optimizing Teslexivir hydrochloride dosage for in vivo studies
Welcome to the technical support center for Teslexivir hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting assistance for in vivo studies.
Disclaimer: this compound is a fictional compound provided for illustrative purposes. The data, protocols, and pathways described are hypothetical and based on established principles of antiviral drug development and immunology.
Frequently Asked Questions (FAQs)
General & Mechanistic Questions
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel antiviral agent designed to inhibit viral helicase. This inhibition disrupts the viral replication cycle, leading to the accumulation of cytosolic viral DNA fragments. These fragments are detected by the host cell's innate immune system, specifically through the cGAS-STING signaling pathway.[[“]][2] Activation of this pathway results in the production of Type I interferons (IFNs) and other pro-inflammatory cytokines, which establish a potent antiviral state in the host.[2][3]
Q2: Which signaling pathway is activated by this compound treatment?
A2: The primary host signaling pathway activated is the cGAS-STING pathway.[[“]][4] Viral DNA in the cytoplasm binds to cyclic GMP-AMP synthase (cGAS), which catalyzes the production of cGAMP.[3][4] cGAMP then acts as a second messenger, binding to the STimulator of INterferon Genes (STING) protein on the endoplasmic reticulum.[2][3] This triggers a downstream cascade involving TBK1 and IRF3, ultimately leading to the transcription of Type I interferons and other antiviral genes.[2]
Dosing & Formulation
Q3: How do I reconstitute and formulate this compound for in vivo use?
A3: this compound is a crystalline solid. For oral gavage (PO) in mice, it is recommended to prepare a suspension in a vehicle of 0.5% (w/v) methylcellulose in sterile water. For intraperitoneal (IP) injection, the compound can be dissolved in a vehicle consisting of 10% DMSO, 40% PEG300, and 50% saline. Always prepare fresh formulations daily and ensure the solution is vortexed thoroughly before each administration.
Q4: What is a good starting dose for an in vivo efficacy study in mice?
A4: Based on preliminary dose-range finding studies, a starting dose of 25 mg/kg administered twice daily (BID) is recommended for efficacy studies in BALB/c mice.[5] This dose has been shown to provide a balance between efficacy and tolerability. However, it is critical to perform a dose-finding study for your specific animal model and viral challenge.
Q5: What are the key pharmacokinetic (PK) parameters in mice?
A5: Following a single 25 mg/kg oral dose in BALB/c mice, the key PK parameters are summarized below. The area under the concentration-time curve (AUC) is often the parameter that correlates best with antiviral activity.[6]
| Parameter | Vehicle: 0.5% Methylcellulose | Vehicle: 10% DMSO / 40% PEG300 |
| Administration Route | Oral (PO) | Intraperitoneal (IP) |
| Dose (mg/kg) | 25 | 10 |
| Cmax (ng/mL) | 1,250 ± 180 | 2,100 ± 350 |
| Tmax (h) | 1.5 | 0.5 |
| AUC (0-inf) (ng·h/mL) | 7,500 | 6,800 |
| Half-life (t½) (h) | 4.2 | 3.8 |
| Bioavailability (%) | ~45% | N/A |
Data are presented as mean ± SD.
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Animal Morbidity
Q: My mice are showing signs of toxicity (e.g., rapid weight loss, lethargy, ruffled fur) at the recommended dose. What should I do?
A: Unexpected toxicity can arise from several factors. Follow this decision tree to diagnose the issue.
Troubleshooting Steps:
-
Evaluate the Vehicle: Administer the formulation vehicle alone to a control group of mice. If toxicity signs appear, the vehicle is the likely cause. Consider alternative, more inert vehicles.
-
Check Formulation: Ensure this compound was weighed correctly and fully dissolved or homogenously suspended. Improper formulation can lead to "hot spots" of high drug concentration.
-
Verify Dosing Accuracy: Confirm the correct dosing volume was administered based on the most recent animal weights. For mice, oral gavage volumes should typically not exceed 10 mL/kg.
-
Perform Dose De-escalation: If the above steps do not resolve the issue, the toxicity may be compound-related in your specific model. Conduct a new dose-range finding study starting with lower doses (e.g., 5, 10, 15 mg/kg) to establish a new maximum tolerated dose (MTD).
Issue 2: Lack of Efficacy
Q: I am not observing a reduction in viral titers or improvement in clinical scores compared to the vehicle control group. Why might this be?
A: A lack of efficacy can be due to issues with the drug, the experimental model, or the timing of the intervention.
Troubleshooting Steps:
-
Confirm Drug Activity: Before starting a new in vivo experiment, confirm the potency of your batch of this compound using an in vitro plaque reduction or yield reduction assay. The EC50 should be within the expected range (<1 µM).
-
Review Pharmacokinetics: The lack of efficacy could be due to poor drug exposure.[7] The chosen route of administration may not be optimal for your model. If using oral gavage, consider switching to IP injection to bypass potential absorption issues. The relationship between drug exposure and antiviral effect is critical.[6]
-
Assess Dosing Regimen:
-
Timing: When is treatment initiated relative to infection? For acute viral infections, treatment should begin as early as possible. Efficacy can be significantly reduced if treatment is delayed.[8]
-
Frequency: The drug's half-life is ~4 hours. A twice-daily (BID) schedule is recommended to maintain drug concentrations above the effective level. A once-daily (QD) schedule may be insufficient.
-
-
Evaluate Viral Challenge: Ensure the viral inoculum is properly titered and results in a consistent and reproducible infection in control animals. An overwhelmingly high viral challenge can mask the effects of a therapeutic agent.
Experimental Protocols
Protocol 1: Murine Model of Acute Viral Infection and Efficacy Testing
This protocol outlines a standard method for evaluating the in vivo efficacy of this compound in a mouse model. Laboratory mice are a common choice for initial preclinical studies.[9]
1. Animal Acclimatization & Handling:
-
Species: BALB/c mice, 6-8 weeks old.
-
Acclimatization: House animals for a minimum of 5-7 days before the start of the experiment under standard BSL-2 conditions.
-
Ethics: All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).[10]
2. Grouping and Dosing Formulation:
-
Randomize mice into treatment groups (n=8-10 mice per group).
-
Example Groups:
-
Group 1: Mock-infected + Vehicle Control
-
Group 2: Virus-infected + Vehicle Control
-
Group 3: Virus-infected + Teslexivir HCl (10 mg/kg, BID)
-
Group 4: Virus-infected + Teslexivir HCl (25 mg/kg, BID)
-
-
Prepare Teslexivir HCl formulation fresh daily as described in the FAQs.
3. Infection and Treatment:
-
On Day 0, lightly anesthetize mice and infect intranasally with a non-lethal dose (e.g., 10^5 PFU) of the virus in 50 µL of sterile PBS.
-
Initiate treatment 4 hours post-infection. Administer the compound or vehicle via oral gavage twice daily (e.g., at 9:00 AM and 5:00 PM) for 5 consecutive days.
4. Monitoring and Endpoints:
-
Monitor mice daily for weight loss and clinical signs of illness.
-
On Day 5 post-infection, euthanize animals and collect tissues (lungs, spleen, serum) for analysis.[10]
5. Analysis:
-
Viral Load: Homogenize lung tissue and determine viral titers using a standard plaque assay or by qPCR.
-
Cytokine Analysis: Measure Type I IFN levels in the serum or lung homogenate by ELISA to confirm target engagement.
Data Presentation: Dose-Response Efficacy
The following table summarizes expected outcomes from a 5-day efficacy study as described in the protocol above.
| Treatment Group (BID) | Survival (%) | Mean Weight Loss (%) | Lung Viral Titer Reduction (log10 PFU/g) |
| Vehicle Control | 100 | 15 ± 3 | 0 (Baseline) |
| Teslexivir 10 mg/kg | 100 | 8 ± 2 | 1.5 ± 0.4 |
| Teslexivir 25 mg/kg | 100 | 3 ± 1 | 3.2 ± 0.6 |
| Teslexivir 50 mg/kg | 100 | 18 ± 5 (toxicity) | 3.5 ± 0.5 |
Data are presented as mean ± SD. Viral titer reduction is relative to the vehicle control group.
References
- 1. consensus.app [consensus.app]
- 2. Frontiers | The cGAS-STING pathway in viral infections: a promising link between inflammation, oxidative stress and autophagy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The regulation of cGAS-STING signaling by RNA virus-derived components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relationship between in vivo antiviral activity and pharmacokinetic parameters of peramivir in influenza virus infection model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing COVID‐19 Candidate Therapeutics: Thinking Without Borders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 9. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Teslexivir hydrochloride cytotoxicity in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Teslexivir hydrochloride cytotoxicity in cell lines. The information is designed for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antiviral agent. Its primary mechanism of action is the selective inhibition of the interaction between the E1 and E2 viral proteins of Human Papilloma Virus (HPV) types 6 and 11, which is essential for viral DNA replication and proliferation.[1] The hydrochloride salt form of Teslexivir enhances its water solubility and stability.[1]
Q2: I am observing unexpected cytotoxicity in my cell line, which is not HPV-infected. Why might this be happening?
While this compound is designed to be selective for HPV proteins, it is possible that it exhibits off-target effects in mammalian cells, leading to cytotoxicity. The precise mechanisms of these off-target effects are not well-documented in publicly available literature. Potential reasons for observed cytotoxicity include:
-
Interaction with cellular proteins: The compound may interact with host cell proteins that share structural similarities with the viral E1/E2 proteins or have other binding sites.
-
Induction of apoptosis: The compound could be triggering programmed cell death through intrinsic or extrinsic pathways.
-
Disruption of essential cellular processes: this compound might interfere with critical functions like cell cycle progression or mitochondrial function.
-
Compound stability and degradation: The compound may degrade in cell culture media over time, and its degradation products could be cytotoxic.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: What are the best practices for diluting this compound in cell culture media?
When diluting the DMSO stock solution into your cell culture media, ensure that the final concentration of DMSO is not toxic to your cells. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. It is crucial to run a vehicle control (media with the same final concentration of DMSO) in all your experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results Between Experiments
High variability in cytotoxicity data can be frustrating. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Optimize and standardize your cell seeding protocol. Ensure a homogenous cell suspension before plating.[2][3][4][5][6] |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift.[7] |
| Reagent Variability | Use the same batch of serum, media, and other reagents for a set of experiments. If a new batch is introduced, perform a validation experiment. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and careful pipetting technique. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations in the outer wells, consider not using them for experimental samples. Instead, fill them with sterile PBS or media. |
Issue 2: Higher-Than-Expected Cytotoxicity at Low Concentrations
If you observe significant cell death at concentrations where you expect minimal effect, consider the following:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | This compound may be unstable in your specific cell culture medium. You can assess its stability by incubating it in the medium for the duration of your experiment and then analyzing the medium for the presence of the intact compound using methods like HPLC. |
| Cell Line Sensitivity | The cell line you are using may be particularly sensitive to the off-target effects of this compound. Consider testing a panel of different cell lines to assess if the effect is cell-type specific. |
| Contamination | Microbial contamination (e.g., mycoplasma) can sensitize cells to cytotoxic agents. Regularly test your cell cultures for contamination.[7] |
| Incorrect Compound Concentration | Double-check all calculations for your stock solution and dilutions. If possible, have an independent verification of the compound's concentration. |
Issue 3: Investigating the Mechanism of Cytotoxicity
To understand how this compound might be causing cell death, you can perform a series of experiments to investigate common cytotoxic pathways.
| Experimental Question | Suggested Assay | Expected Outcome if Pathway is Involved |
| Is this compound inducing apoptosis? | Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) | Increased caspase activity in treated cells compared to controls. |
| Is the mitochondrial pathway of apoptosis involved? | Mitochondrial Membrane Potential Assay (e.g., using TMRE or JC-1 dye) | A decrease in mitochondrial membrane potential in treated cells. |
| Is the compound affecting the cell cycle? | Cell Cycle Analysis by Flow Cytometry (e.g., using Propidium Iodide staining) | Arrest of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M). |
| Is necrosis a major mode of cell death? | Lactate Dehydrogenase (LDH) Release Assay | Increased LDH release into the culture medium from treated cells.[1][8] |
Experimental Protocols
Caspase-Glo® 3/7 Assay for Apoptosis Detection
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Plate reader capable of measuring luminescence
Method:
-
Seed your cells at the optimized density in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response range of this compound and appropriate controls (vehicle and positive control for apoptosis).
-
Incubate for the desired treatment duration.
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate reader.
LDH Cytotoxicity Assay
This protocol provides a general method for measuring LDH release.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or other suppliers)
-
Microplate reader capable of measuring absorbance
Method:
-
Seed cells in a 96-well plate and treat with this compound and controls. Include a "maximum LDH release" control by treating a set of wells with a lysis buffer provided in the kit.[9]
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[1]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually around 30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength of 680 nm.[1][10]
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for inconsistent cytotoxicity results.
Caption: Hypothesized apoptosis signaling pathways potentially induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Analysis of Cell Cycle Effects of Common Drugs Leads to the Discovery of a Suppressive Interaction between Gemfibrozil and Fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue uptake, distribution, and healing response after delivery of paclitaxel via second-generation iopromide-based balloon coating: a comparison with the first-generation technology in the iliofemoral porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The apoptotic signaling pathway activated by Toll-like receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teslexivir | TargetMol [targetmol.com]
- 9. Synthetic switch to minimize CRISPR off-target effects by self-restricting Cas9 transcription and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing Teslexivir hydrochloride precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teslexivir hydrochloride. The information aims to address common issues, particularly the prevention of precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). It has a high solubility of up to 250 mg/mL, though achieving this concentration may require sonication. It is crucial to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of this compound, leading to precipitation.
Q2: How should I store my this compound stock solutions?
A2: For long-term storage, it is recommended to store aliquots of your this compound stock solution at -80°C, where it can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. To maintain the integrity of the compound, it is important to avoid repeated freeze-thaw cycles.
Q3: My this compound precipitated out of the DMSO stock solution. What could be the cause and how can I resolve it?
A3: Precipitation of this compound from a DMSO stock solution is a common issue that can be attributed to several factors:
-
Water Contamination in DMSO: DMSO is highly hygroscopic and can absorb moisture from the atmosphere. This introduction of water can significantly decrease the solubility of this compound, causing it to precipitate.
-
Low-Quality DMSO: Using an older or lower-grade DMSO can also contribute to solubility issues.
-
Temperature Fluctuations: While stock solutions are stored at low temperatures, frequent or prolonged periods at room temperature can affect solubility and stability.
To resolve this, you can try gently warming the solution and sonicating it to redissolve the precipitate. However, the best practice is to prevent precipitation by using fresh, high-purity, anhydrous DMSO and preparing aliquots to minimize the number of times the stock solution is warmed and exposed to atmospheric moisture.
Q4: What is the general effect of pH on the solubility of hydrochloride salt drugs like this compound?
A4: While specific data for this compound is not available, for weak bases formulated as hydrochloride salts, solubility is generally pH-dependent. They tend to be more soluble in acidic conditions (lower pH) where the molecule is protonated and exists as a salt. As the pH increases and becomes more alkaline, the compound can be deprotonated to its free base form, which is often less soluble in aqueous solutions, leading to precipitation. In chloride-containing buffers, the solubility of hydrochloride salts can be further reduced due to the common ion effect.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in stock solutions.
Problem: Precipitate observed in the this compound stock solution.
Step 1: Initial Assessment
-
Visual Inspection: Confirm the presence of a precipitate. It may appear as crystalline structures, a cloudy suspension, or a solid pellet.
-
Review Preparation Protocol: Double-check the concentration of the stock solution and the solvent used. Ensure that high-purity, anhydrous DMSO was used.
Step 2: Remedial Actions
-
Gentle Warming: Warm the stock solution vial in a water bath at a temperature not exceeding 37°C. Gently swirl the vial to aid in redissolving the precipitate. Avoid excessive heat, as it may degrade the compound.
-
Sonication: If warming alone is not sufficient, place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves can help to break up the precipitate and enhance dissolution.
-
Solvent Addition: If the precipitate persists, it's possible the solution is supersaturated. Adding a small volume of fresh, anhydrous DMSO may help to redissolve the compound, but be sure to recalculate the final concentration.
Step 3: Preventive Measures for Future Stock Preparations
-
Use High-Quality Reagents: Always use fresh, high-purity, anhydrous DMSO. Purchase smaller bottles of DMSO to ensure the solvent is fresh and has had minimal exposure to air.
-
Proper Handling: When preparing the stock solution, work quickly to minimize the exposure of both the solid compound and the DMSO to atmospheric moisture.
-
Aliquot and Store Correctly: After preparation, immediately aliquot the stock solution into single-use vials. This minimizes the number of freeze-thaw cycles and the risk of water absorption upon opening the main stock. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | 250 mg/mL (368.17 mM) | Sonication may be required. Use of anhydrous DMSO is critical. |
| Long-Term Storage | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-Term Storage | -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Pre-weighing Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 679.04 g/mol .
-
For 1 mL of a 10 mM solution, you will need 6.79 mg of this compound.
-
-
Weighing: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound.
-
Dissolution:
-
Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure no particulate matter remains.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Mechanism of this compound action in inhibiting HPV replication.
Caption: Troubleshooting workflow for this compound precipitation.
Overcoming off-target effects of Teslexivir hydrochloride
Technical Support Center: Teslexivir Hydrochloride
Disclaimer: The following information is provided for research and development purposes. Initial searches indicate this compound (also known as BTA074) is an antiviral agent targeting the E1-E2 protein interaction of Human Papilloma Virus (HPV) 6 and 11.[1][2] However, to address the common challenges of off-target effects in drug development, particularly within the context of kinase inhibitors as requested, this guide will use a hypothetical analogue, Teslexivir-K , a novel kinase inhibitor targeting Kinase X for cancer therapy. The off-target effects and mitigation strategies discussed are based on established principles in kinase inhibitor development and are intended to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with Teslexivir-K that are inconsistent with the known function of its primary target, Kinase X. What could be the cause?
A1: Unanticipated cellular phenotypes are often indicative of off-target effects, where a drug interacts with unintended molecular targets.[3] For kinase inhibitors like Teslexivir-K, this could mean inhibition of other kinases with similar ATP-binding pockets or even non-kinase proteins.[4][5] It is crucial to perform a comprehensive off-target profiling to identify these unintended interactions.
Q2: What are the initial steps to identify the potential off-targets of Teslexivir-K?
A2: A tiered approach is recommended. Start with computational methods, such as in silico screening against a panel of known kinase structures, to predict potential off-target interactions.[3] Subsequently, these predictions should be validated experimentally using in vitro kinase profiling assays against a broad panel of recombinant kinases.[5][6] This will provide an initial landscape of Teslexivir-K's selectivity.
Q3: Our in vitro kinase profiling has confirmed that Teslexivir-K inhibits Kinase Y, a kinase in a distinct signaling pathway. How can we confirm this off-target effect is responsible for the observed cellular phenotype?
A3: To confirm the cellular relevance of an off-target effect, you can employ several strategies:
-
Orthogonal Inhibitors: Use an alternative, structurally different inhibitor with known high selectivity for Kinase Y and check if it recapitulates the observed phenotype.[7]
-
Genetic Approaches: Utilize techniques like CRISPR-Cas9 or RNAi to knock down or knock out Kinase Y.[3] If the phenotype is replicated, it strongly suggests that the inhibition of Kinase Y by Teslexivir-K is the cause.
-
Target Engagement Assays: Confirm that Teslexivir-K engages with Kinase Y in a cellular context using methods like cellular thermal shift assays (CETSA) or NanoBRET.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Teslexivir-K in cellular assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell line variability | Ensure consistent cell line source, passage number, and growth conditions. Perform cell line authentication. | Consistent IC50 values across experiments. |
| Assay conditions | Standardize cell seeding density, treatment duration, and reagent concentrations. | Reduced variability in assay results. |
| Off-target effects | The IC50 value may be a composite of on-target and off-target effects. Use a lower, more specific concentration of Teslexivir-K in combination with a specific Kinase X pathway readout. | A more accurate assessment of on-target potency. |
| Compound stability | Assess the stability of Teslexivir-K in your cell culture media over the course of the experiment. | Consistent compound concentration and reliable IC50 determination. |
Issue 2: High background signal in our in vitro kinase assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autophosphorylation of the kinase | Optimize the enzyme concentration and reaction time to be in the linear range of substrate phosphorylation, minimizing the contribution of autophosphorylation.[8] | A lower background signal and a better signal-to-noise ratio. |
| ATP concentration | Use an ATP concentration at or near the Km for the specific kinase to ensure sensitive detection of inhibition.[8] | More accurate and reproducible IC50 values. |
| Non-specific binding of detection antibody | Include appropriate controls, such as reactions without the primary antibody, and optimize antibody concentrations. | Reduced non-specific signal. |
| Contaminating kinases in the enzyme preparation | Use highly purified recombinant kinase preparations. | A clean signal that is specific to the kinase of interest. |
Data Presentation: Comparative Selectivity of Teslexivir-K
The following table summarizes hypothetical data from an in vitro kinase profiling study of Teslexivir-K and two other kinase inhibitors.
| Kinase Target | Teslexivir-K IC50 (nM) | Competitor 1 IC50 (nM) | Competitor 2 IC50 (nM) |
| Kinase X (On-Target) | 15 | 25 | 10 |
| Kinase Y (Off-Target) | 150 | >10,000 | 50 |
| Kinase Z (Off-Target) | 2,500 | >10,000 | 1,000 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using a Luminescence-Based Assay
This protocol is designed to determine the IC50 value of Teslexivir-K against a panel of recombinant kinases.
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the recombinant kinase in kinase buffer.
-
Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP at a concentration equal to the Km of the kinase.
-
Prepare a serial dilution of Teslexivir-K in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the Teslexivir-K serial dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP using a commercial luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of Teslexivir-K relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the Teslexivir-K concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol aims to confirm the binding of Teslexivir-K to its on-target (Kinase X) and potential off-targets (Kinase Y) in intact cells.
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle control or Teslexivir-K at the desired concentration for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Quantify the amount of Kinase X and Kinase Y in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
For each temperature, normalize the amount of soluble protein in the Teslexivir-K treated sample to the vehicle control.
-
Plot the normalized soluble protein fraction against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Teslexivir-K indicates target engagement.
-
Visualizations
Signaling Pathways
Caption: On- and off-target signaling pathways of Teslexivir-K.
Experimental Workflow
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Teslexivir hydrochloride
Technical Support Center: Teslexivir Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of this compound.
Disclaimer: this compound is an investigational antiviral agent.[1][2] The information provided herein is for research purposes only and is based on established principles of pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Teslexivir (also known as BTA074) is a potent antiviral agent that selectively inhibits the interaction between the essential viral proteins E1 and E2.[1][2] This interaction is a critical step for DNA replication in Human Papilloma Virus (HPV) types 6 and 11.[1][2] The hydrochloride salt form is utilized to improve water solubility and stability compared to the free base.[1]
Q2: Why is improving the oral bioavailability of this compound a key research objective?
A2: While the hydrochloride salt improves aqueous solubility, Teslexivir is a highly lipophilic molecule, which can lead to poor dissolution and absorption in the gastrointestinal tract, characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound.[3][4] Enhancing oral bioavailability is crucial for developing a convenient, effective, and patient-compliant therapy for condyloma.[1][5]
Q3: What are the primary formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A3: The main strategies focus on improving the dissolution rate and/or apparent solubility of the drug in the gastrointestinal fluids.[6][7][8] Key approaches include:
-
Particle Size Reduction: Increasing the surface area through micronization or nanocrystal technology.[9][10]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state.[6][8]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).[9][10]
-
Nanoparticle Systems: Encapsulating the drug in nanocarriers like solid lipid nanoparticles (SLNs) or polymeric nanoparticles to improve stability and absorption.[11][12][13]
Q4: How do I select the appropriate in vitro model to assess improvements in bioavailability?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[14][15] This assay uses a monolayer of differentiated Caco-2 cells to simulate the intestinal epithelial barrier.[16][17] It can be used to determine the apparent permeability coefficient (Papp) and to investigate mechanisms like active efflux.[14]
Troubleshooting Guides
Issue 1: Inconsistent or Low Papp Values in Caco-2 Permeability Assay
| Potential Cause | Troubleshooting Step |
| Poor Solubility in Assay Buffer | Decrease the donor concentration of this compound to below its thermodynamic solubility in the buffer.[16] Alternatively, use a formulation (e.g., with a non-toxic solubilizing excipient) in the donor compartment. |
| Low Recovery / Non-Specific Binding | Low recovery can indicate issues with solubility, non-specific binding to the plate, or cell metabolism.[14] Use low-binding plates. Include a full mass balance calculation (analyzing apical, basolateral, and cell lysate concentrations) to determine the source of drug loss. |
| Compromised Monolayer Integrity | Ensure the transepithelial electrical resistance (TEER) values are within the acceptable range for your lab (typically >300 Ω·cm²) before and after the experiment.[15][17] Co-dose with a paracellular marker like Lucifer yellow to check for monolayer leakage.[14] |
| Active Efflux | If the basolateral-to-apical (B-A) Papp is significantly higher than the apical-to-basolateral (A-B) Papp (Efflux Ratio > 2), it indicates the involvement of efflux transporters like P-glycoprotein (P-gp).[14] Confirm by running the assay with known efflux inhibitors (e.g., verapamil for P-gp). |
Issue 2: Formulation Instability (Precipitation or Phase Separation)
| Potential Cause | Troubleshooting Step |
| Drug Precipitation from Supersaturated Solution (Solid Dispersions) | Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation to maintain a supersaturated state in aqueous media. |
| Poor Emulsification of Lipid-Based Formulations | Optimize the ratio of oil, surfactant, and co-surfactant. Construct a ternary phase diagram to identify the optimal self-emulsification region.[12] |
| Nanoparticle Aggregation | Ensure sufficient surface charge (Zeta Potential) to induce electrostatic repulsion. Optimize the concentration of stabilizers or coating agents (e.g., chitosan, PEG).[11][13] |
Data Presentation
Table 1: Physicochemical Properties of this compound (Illustrative)
| Parameter | Value | Significance |
| Molecular Weight | 679.04 g/mol [2] | High molecular weight can negatively impact passive diffusion. |
| logP (calculated) | > 4.5 | Indicates high lipophilicity and potentially poor aqueous solubility. |
| Aqueous Solubility (pH 6.8) | < 5 µg/mL | Low solubility is a primary barrier to oral absorption.[3] |
| Permeability Class (Predicted) | High (Class I) / Low (Class III) | If permeability is high, it's a BCS Class II drug. If low, it's BCS Class IV.[3] This dictates formulation strategy. |
Table 2: Comparison of Bioavailability Enhancement Strategies (Illustrative In Vitro Data)
| Formulation Approach | Drug Load (% w/w) | Apparent Solubility (µg/mL in FaSSIF) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) |
| Unformulated (Micronized) | N/A | 4.8 | 0.5 |
| Nanocrystal Suspension | 20% | 15.2 | 2.1 |
| Solid Dispersion (PVP VA64) | 25% | 45.7 | 6.8 |
| SEDDS (Medium Chain Triglycerides) | 15% | 112.5 (in micellar phase) | 11.2 |
| Fasted State Simulated Intestinal Fluid |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from established methods for assessing intestinal permeability.[14][15][16][18]
1. Cell Culture:
- Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.[17]
- Seed cells onto permeable Transwell™ inserts (e.g., 12-well format) at a density of ~60,000 cells/cm².
- Culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[14]
- Confirm monolayer integrity by measuring TEER values. Only use monolayers with TEER > 300 Ω·cm².[15]
2. Transport Experiment (Apical to Basolateral):
- Wash the cell monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
- Prepare the donor solution by dissolving this compound (or its formulation) in HBSS at a final concentration of 10 µM.[14] Include a non-toxic concentration of a paracellular marker (e.g., Lucifer yellow).
- Add the donor solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
- Incubate at 37°C with gentle shaking (e.g., 50 rpm).[18]
- Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.
- At the end of the experiment, take a sample from the apical chamber.
3. Sample Analysis & Calculation:
- Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
- Calculate the apparent permeability coefficient (Papp) using the following formula:
- Papp = (dQ/dt) / (A * C₀)
- Where:
- dQ/dt is the steady-state flux rate of the drug into the receiver chamber.[15]
- A is the surface area of the membrane.[15]
- C₀ is the initial concentration in the donor chamber.[15]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for bioavailability enhancement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of nanoparticle-delivery systems for antiviral agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanomedicine formulations for the delivery of antiviral drugs: a promising solution for the treatment of viral infectio… [ouci.dntb.gov.ua]
- 13. rroij.com [rroij.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Teslexivir hydrochloride stability issues in long-term storage
This technical support center provides guidance on the stability and handling of Teslexivir hydrochloride for research and development applications. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, with a shelf life of up to 3 years under these conditions.[1] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound should be stored at -80°C for a shelf life of up to 6 months.[1] If stored at -20°C, the stability is reduced to approximately one month.[1] Always use tightly sealed containers to prevent solvent evaporation and contamination.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents.[2] Contact with these substances should be avoided to prevent degradation.
Q4: What are the expected hazardous decomposition products of this compound?
A4: Under fire conditions, this compound may decompose and emit toxic fumes.[2] Specific chemical degradation products under normal storage conditions are not extensively documented in publicly available literature.
Q5: Is this compound sensitive to moisture?
A5: Yes, it is recommended to store this compound in a sealed and protected environment to avoid exposure to moisture.[1]
Summary of Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected loss of compound activity in bioassays. | Degradation due to improper storage temperature. | Verify that the compound (both powder and solutions) has been consistently stored at the recommended temperatures (-20°C for powder, -80°C for solutions).[1][2] |
| Exposure to light or moisture. | Ensure the compound is stored in a tightly sealed, opaque container.[1] | |
| Contamination with incompatible substances. | Review all reagents and solvents used to prepare solutions to ensure they are free from strong acids/alkalis or oxidizing/reducing agents.[2] | |
| Visible changes in the powder (e.g., color change, clumping). | Exposure to moisture and/or light. | Discard the vial and use a new, properly stored aliquot. Ensure storage protocols are being followed. |
| Precipitation observed in a previously clear solution upon warming. | Poor solubility at warmer temperatures or solvent evaporation. | Gently warm and vortex the solution to attempt redissolving. If precipitation persists, consider preparing a fresh stock solution. Ensure vials are sealed tightly during storage and use. |
| Inconsistent results between different aliquots. | Non-homogeneity of the stock solution or degradation of older aliquots. | Ensure stock solutions are thoroughly mixed before preparing dilutions. Use freshly prepared solutions for critical experiments and adhere to recommended storage times for solutions.[1] |
Experimental Protocols
Representative Protocol for Stability Assessment of this compound by HPLC
This protocol describes a general method for assessing the stability of this compound in a given formulation over time.
1. Objective: To quantify the concentration of this compound and detect the presence of any degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
2. Materials:
-
This compound reference standard
-
This compound samples stored under test conditions
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate
-
Phosphoric acid (for pH adjustment)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a PDA or UV detector
3. Methods:
-
Preparation of Mobile Phase:
-
Prepare a 20 mM potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dilute the this compound samples from the stability study with the mobile phase to fall within the range of the calibration curve.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (e.g., start with 95% Solvent A and 5% Solvent B, ramping to 95% Solvent B over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector; if unknown, start with a range of 210-400 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
-
Monitor for the appearance of new peaks or a decrease in the main peak area over time, which would indicate degradation. The percentage of remaining this compound can be calculated relative to the initial time point.
-
Visualizations
Caption: Workflow for a typical long-term stability study.
Caption: Troubleshooting flowchart for stability issues.
References
Cell-based assay variability with Teslexivir hydrochloride
Welcome to the Technical Support Center for Teslexivir hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating challenges encountered during cell-based assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antiviral agent that functions as a selective inhibitor of the interaction between the E1 and E2 proteins of Human Papilloma Virus (HPV) types 6 and 11.[1][2] This interaction is a critical step for viral DNA replication, and its inhibition effectively halts viral production.[1][2]
Q2: What is the advantage of using the hydrochloride salt form of Teslexivir?
A2: The hydrochloride salt form of Teslexivir generally offers enhanced water solubility and stability compared to its free base form.[1] At equivalent molar concentrations, both forms are expected to exhibit comparable biological activity.[1]
Q3: In which types of cell-based assays is this compound typically used?
A3: this compound is primarily used in cell-based assays designed to evaluate its efficacy against HPV, particularly low-risk types 6 and 11. These assays often involve cell lines that support HPV replication or pseudovirus models to quantify the inhibition of viral entry and replication. Common assays include viral infectivity assays, replicon assays, and reporter gene assays.
Q4: What are the general recommendations for storing this compound?
A4: To maintain its stability, this compound should be stored as a solid at -20°C. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our HPV pseudovirus assay. What are the potential causes and how can we troubleshoot this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density | Ensure cells are seeded at a consistent density for each experiment. Regularly monitor cell viability and morphology. Only use cells within a specific passage number range to avoid issues with genetic drift and altered cellular responses. |
| Variability in Virus Titer | Use a consistent, pre-titered stock of pseudovirus for all experiments. If preparing fresh virus, perform a titration for each new batch to normalize the amount of virus used in the assay. |
| Compound Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[2] |
| Inconsistent Incubation Times | Strictly adhere to the optimized incubation times for compound treatment and virus infection. Use a calibrated timer to ensure consistency across all plates and experiments. |
| Assay Readout Fluctuations | Ensure that the substrate for the reporter gene (e.g., luciferase) is added consistently and that the plates are read promptly after the recommended incubation period. Variations in readout timing can lead to inconsistent results. |
Experimental Workflow for an HPV Pseudovirus Neutralization Assay:
Caption: Workflow for a typical HPV pseudovirus neutralization assay.
Issue 2: Unexpected Cytotoxicity Observed at Higher Concentrations
Question: Our cell viability assay shows a significant decrease in cell viability at higher concentrations of this compound, which complicates the interpretation of our antiviral activity results. How can we address this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | All compounds can exhibit off-target effects at high concentrations. It's crucial to determine the cytotoxic concentration 50 (CC50) alongside the IC50 to calculate the selectivity index (SI = CC50 / IC50). A high SI value indicates a good therapeutic window. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to the cells (typically <0.5%). Run a solvent-only control to confirm. |
| Incorrect Compound Concentration | Verify the initial stock concentration of this compound. If possible, confirm the concentration using analytical methods such as UV-Vis spectrophotometry. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound.[3][4] If possible, test the cytotoxicity of this compound on a panel of different cell lines to understand its toxicity profile. |
Signaling Pathway of this compound's Antiviral Action:
Caption: this compound inhibits HPV DNA replication by blocking E1-E2 protein interaction.
Issue 3: Inconsistent Results in a Cell-Based Viral Replication Assay
Question: We are using a cell line that supports HPV replication to test this compound, but our results are not reproducible. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Transfection/Infection Efficiency | Optimize the protocol for introducing the viral genome into the cells. This may involve trying different transfection reagents or adjusting the multiplicity of infection (MOI). |
| Cell Cycle Dependence of Replication | HPV replication is often linked to the cell cycle. Ensure that cells are in an appropriate growth phase for efficient viral replication. Synchronizing the cell cycle of the host cells before infection can sometimes reduce variability. |
| Mycoplasma Contamination | Mycoplasma contamination can significantly alter cellular metabolism and response to treatments. Regularly test your cell cultures for mycoplasma. |
| Assay Endpoint Variability | For assays measuring viral DNA replication (e.g., via qPCR), ensure that DNA extraction is efficient and consistent. For reporter assays, ensure the reporter protein has had sufficient time to be expressed. |
Detailed Experimental Protocol: HPV Pseudovirus Neutralization Assay
Objective: To determine the IC50 value of this compound against HPV pseudovirus infection in a target cell line (e.g., 293TT cells).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
293TT cells
-
Complete growth medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
HPV pseudovirus encoding a reporter gene (e.g., Gaussia luciferase)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count 293TT cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in growth medium. A common starting concentration might be 100 µM, with 2-fold or 3-fold dilutions.
-
Include a "no drug" control (medium only) and a "solvent" control (medium with the highest concentration of DMSO used).
-
-
Virus Preparation and Neutralization:
-
Dilute the HPV pseudovirus stock in growth medium to a concentration that gives a robust signal in the assay.
-
In a separate plate, mix equal volumes of the diluted compound and the diluted virus.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the seeded cells.
-
Add the virus-compound mixture to the cells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Following the manufacturer's instructions for the luciferase assay system, lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the "no drug" control to 100% infection and the "no virus" control to 0% infection.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Logical Diagram for Troubleshooting Assay Variability:
Caption: A logical troubleshooting flowchart for addressing high variability in cell-based assays.
References
Technical Support Center: Refinement of Teslexivir Hydrochloride Topical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the topical delivery of Teslexivir hydrochloride.
Disclaimer
Information specific to the topical formulation of this compound is limited in publicly available literature. The guidance provided herein is based on the known physicochemical properties of this compound and established principles of topical formulation development for poorly water-soluble antiviral compounds. All experimental protocols should be considered as starting points and require optimization for this compound.
Physicochemical Properties of this compound
A summary of the known properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C35H37BrClN3O4 | [1] |
| Molecular Weight | 679.04 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 250 mg/mL (368.17 mM) with ultrasonic assistance. Hygroscopic. | [1] |
| Storage | 4°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
Troubleshooting Guides
This section addresses common issues encountered during the development of topical formulations for this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility / Precipitation in Formulation | This compound has low aqueous solubility. The chosen solvent system may be inappropriate or saturated. | - Optimize Solvent System: Experiment with co-solvents such as propylene glycol, ethanol, polyethylene glycol (PEG) 300/400, and Transcutol® P.[2] - pH Adjustment: Evaluate the pH-solubility profile of this compound and adjust the formulation pH to a range where it exhibits maximum solubility. - Use of Solubilizers: Incorporate non-ionic surfactants (e.g., Tween® 80, Cremophor® RH 40) or cyclodextrins to enhance solubility.[3] - Particle Size Reduction: If developing a suspension, micronization of the drug powder can improve dissolution rate. |
| Low Skin Permeation | The stratum corneum is a significant barrier to drug penetration, especially for larger molecules with poor water solubility.[4] | - Incorporate Permeation Enhancers: Include chemical permeation enhancers such as fatty acids (e.g., oleic acid), terpenes (e.g., l-menthol), or Azone.[2] - Hydration of Stratum Corneum: Formulations with occlusive properties can increase skin hydration and improve drug penetration.[4] - Advanced Drug Delivery Systems: Consider formulating this compound into nanocarriers like liposomes, ethosomes, or solid lipid nanoparticles to improve skin delivery.[4] |
| Formulation Instability (e.g., phase separation, crystallization) | Physicochemical incompatibility of formulation components or changes in temperature. | - Excipient Compatibility Studies: Conduct pre-formulation studies to ensure compatibility between this compound and all excipients. - Optimize Rheology: Adjust the concentration of gelling agents (e.g., carbomers, cellulose derivatives) to achieve a stable viscosity. - Temperature Stress Testing: Evaluate formulation stability at various temperatures (e.g., 4°C, 25°C, 40°C) to identify potential issues. |
| Inaccurate Quantification in Skin Samples | Inefficient extraction of the drug from the skin matrix or interference from endogenous skin components during analysis. | - Optimize Extraction Method: Test different extraction solvents and techniques (e.g., homogenization, sonication) to maximize recovery. For similar antiviral drugs, warm distilled water has been used for extraction.[3] - Method Validation: Develop and validate a specific and sensitive analytical method (e.g., HPLC) for this compound in the skin matrix, including linearity, accuracy, and precision. - Sample Cleanup: If necessary, incorporate a solid-phase extraction (SPE) step to remove interfering substances before analysis. |
Frequently Asked Questions (FAQs)
1. What are suitable starting solvents for solubilizing this compound in a topical formulation?
Given its high solubility in DMSO, which is not ideal for topical formulations, it is recommended to start with pharmaceutically acceptable solvents known to solubilize poorly water-soluble drugs. These include propylene glycol, polyethylene glycols (e.g., PEG 400), and Transcutol® P. A combination of these co-solvents may be necessary to achieve the desired concentration.[2][3]
2. How can I enhance the skin permeation of this compound?
Several strategies can be employed to enhance skin permeation:
-
Chemical Permeation Enhancers: Incorporating enhancers like oleic acid, l-menthol, or Azone can disrupt the stratum corneum lipids and improve drug penetration.[2]
-
Occlusion: Formulations that form an occlusive film on the skin can increase hydration and subsequent drug absorption.[4]
-
Nanocarriers: Encapsulating this compound in systems like liposomes or solid lipid nanoparticles can facilitate its transport into the skin.[4]
3. What in vitro model is appropriate for assessing the skin permeation of this compound?
The Franz diffusion cell system is the gold standard for in vitro skin permeation testing (IVPT).[2] This system uses excised human or animal skin as a membrane between a donor compartment (where the formulation is applied) and a receptor compartment. The parallel artificial membrane permeability assay (PAMPA) can be used as a higher throughput screening tool in early development.[2]
4. What analytical method is suitable for quantifying this compound in formulation and skin samples?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and reliable technique for the quantification of small molecule drugs in various matrices. While a specific method for this compound is not available, methods developed for other antiviral drugs like acyclovir and valacyclovir can serve as a starting point for development.[3][5][6]
5. Are there any known incompatibilities for this compound?
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a general procedure for evaluating the skin permeation of this compound from a topical formulation.
Objective: To quantify the rate and extent of this compound permeation through an excised skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine ear) skin
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)
-
This compound formulation
-
HPLC system for analysis
Methodology:
-
Prepare the excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismount the skin, remove any excess formulation from the surface, and process the skin to determine the drug content in the different skin layers (epidermis and dermis).
-
Analyze all samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
RP-HPLC Method for Quantification of this compound (Hypothetical Starting Point)
This protocol provides a hypothetical starting point for developing an HPLC method for this compound, based on methods for similar antiviral compounds.[5][6]
Objective: To develop a validated RP-HPLC method for the quantification of this compound.
Chromatographic Conditions (to be optimized):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined by UV-Vis spectral scan of this compound (likely in the range of 250-300 nm).
-
Column Temperature: 30°C
Method Development & Validation:
-
System Suitability: Inject a standard solution multiple times to ensure the precision of the system (e.g., retention time, peak area).
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of the drug by spiking a known amount of this compound into a placebo formulation or skin extract.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Specificity: Evaluate the ability of the method to separate this compound from potential degradation products and formulation excipients.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the drug that can be reliably detected and quantified.
Visualizations
Caption: Workflow for Topical Formulation Development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teslexivir | TargetMol [targetmol.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability of Teslexivir hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Teslexivir hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the hydrochloride salt of Teslexivir (also known as BTA074 or AP 611074), a potent antiviral agent.[1][2][3] It functions as a selective inhibitor of the interaction between the E1 and E2 viral proteins of Human Papilloma Virus (HPV) types 6 and 11.[1][2][3] This interaction is a critical step in viral DNA replication, and its inhibition halts the production of new virus particles.[1][2] The hydrochloride salt form is often utilized to enhance water solubility and stability compared to the free base.[2][4]
Q2: What are the critical quality attributes (CQAs) of this compound that are important for ensuring batch-to-batch consistency?
A2: The critical quality attributes (CQAs) for this compound that should be monitored to ensure batch-to-batch consistency include, but are not limited to:
-
Identity: Confirmation of the correct chemical structure.
-
Purity: Assay and impurity profile, including related substances and residual solvents.
-
Physical Properties: Crystalline form (polymorphism), particle size distribution, and morphology.[]
-
Physicochemical Properties: pH of a solution, solubility, and dissolution rate.[6][7]
-
Potency: The biological activity of the compound.
-
Water Content: For hydrate forms of the hydrochloride salt.[8]
Q3: Why is controlling the crystalline form (polymorphism) of this compound important?
A3: Different polymorphic forms of an active pharmaceutical ingredient (API) can exhibit different physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability.[][7] Uncontrolled polymorphic variation between batches can lead to inconsistent drug product performance. Therefore, ensuring a consistent crystalline form is crucial for reproducible experimental results and therapeutic efficacy.
Q4: How can I ensure the stability of this compound during storage and handling?
A4: To ensure the stability of this compound, it is recommended to store it as a powder at -20°C for up to three years.[3] When in solvent, it should be stored at -80°C for up to one year.[3] It is advisable to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[1][9] As a hydrochloride salt, it may be susceptible to degradation in the presence of incompatible excipients or under high humidity conditions.[10]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays between different batches of this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variability in Potency | Perform a dose-response curve for each new batch and compare the EC50 values. | If EC50 values differ significantly, contact the supplier for a certificate of analysis and consider using a batch with a known, consistent potency. |
| Differences in Solubility/Dissolution | Measure the dissolution rate of each batch under identical conditions. | Alterations in dissolution may stem from particle size or polymorphic differences. Characterize these physical properties. To improve solubility, sonication or gentle heating can be employed.[3][9] |
| Presence of Impurities | Analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC). | If unknown peaks are present or the purity is below specification, the batch should not be used. |
Issue 2: Observed differences in the physical properties (e.g., color, flowability) of the this compound powder between batches.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Polymorphic Variation | Characterize the crystalline form of each batch using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[][11] | Different polymorphs can have different crystal habits, affecting physical appearance and properties. If polymorphism is confirmed, use batches with the same crystalline form. |
| Particle Size Distribution | Analyze the particle size distribution using laser diffraction. | Variations in particle size can affect flowability, dissolution, and handling. Use batches with a consistent particle size distribution. |
| Hygroscopicity/Water Content | Determine the water content using Karl Fischer titration. | As a hydrochloride salt, it may be hygroscopic. Variations in water content can affect the physical properties and stability. |
Data Presentation
Table 1: Key Quality Attributes for this compound Batch Release
| Attribute | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid[1] |
| Identity | FTIR, ¹H NMR | Conforms to reference standard |
| Assay | HPLC | 98.0% - 102.0% |
| Purity (Related Substances) | HPLC | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
| Crystalline Form | XRPD | Conforms to reference polymorph |
| Particle Size (D90) | Laser Diffraction | ≤ 50 µm |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Residual Solvents | Gas Chromatography | Meets ICH Q3C limits |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Assay and Purity
-
Objective: To determine the purity of this compound and quantify any related substances.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.
-
-
Data Analysis: Calculate the area percent of the main peak and any impurity peaks.
2. X-ray Powder Diffraction (XRPD) for Polymorphic Form Analysis
-
Objective: To identify the crystalline form of this compound.
-
Instrumentation: A powder X-ray diffractometer.
-
Method:
-
Radiation Source: Cu Kα.
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 40°.
-
Scan Speed: 2°/min.
-
Sample Preparation: Lightly pack the powder sample into the sample holder.
-
-
Data Analysis: Compare the resulting diffractogram with that of a reference standard to confirm the polymorphic form.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical workflow for troubleshooting batch variability.
Caption: Factors influencing this compound consistency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Teslexivir | TargetMol [targetmol.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 6. altasciences.com [altasciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Validation & Comparative
A Comparative Analysis of Teslexivir Hydrochloride and Cidofovir for the Treatment of Human Papillomavirus Infections
For Immediate Release
In the landscape of antiviral therapeutics for Human Papillomavirus (HPV) infections, two notable agents, Teslexivir hydrochloride and Cidofovir, present distinct mechanisms of action and clinical profiles. This guide offers a detailed comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel antiviral, targets the essential HPV E1-E2 protein interaction, a critical step in viral DNA replication, particularly for HPV types 6 and 11. In contrast, Cidofovir is a broad-spectrum antiviral that acts as a nucleotide analog, inhibiting the viral DNA polymerase and inducing apoptosis in infected cells. While Cidofovir has been investigated more extensively in clinical settings for various HPV-related conditions, Teslexivir is a more recent development with a more targeted mechanism of action. This comparison aims to provide a clear overview of their respective attributes.
Mechanism of Action
This compound: A Targeted Approach
This compound operates as a potent and selective inhibitor of the interaction between two essential viral proteins, E1 and E2.[1][2] This protein-protein interaction is a necessary step for the replication of HPV DNA. By disrupting this association, Teslexivir effectively halts the viral life cycle. Its targeted action is particularly noted against HPV types 6 and 11, which are primary causes of condyloma (genital warts).[1][2]
Cidofovir: Broad-Spectrum Antiviral Activity
Cidofovir is a nucleotide analog of deoxycytidine monophosphate.[3][4] Its antiviral effect is mediated through its active metabolite, cidofovir diphosphate, which acts as a competitive inhibitor of viral DNA polymerase.[3] Incorporation of cidofovir diphosphate into the growing viral DNA chain leads to the termination of DNA synthesis.[3][5] A key advantage of Cidofovir is that it does not require viral enzymes for its activation, rendering it effective against certain antiviral-resistant viral strains.[3][5] Furthermore, in HPV-infected keratinocytes, Cidofovir has been shown to induce apoptosis and trap infected cells in the S phase of the cell cycle, preventing further DNA synthesis.[3]
Comparative Data
At present, direct head-to-head clinical trial data comparing this compound and Cidofovir for HPV treatment is limited in publicly available literature. The following tables summarize available data on the efficacy and safety of each compound from separate studies.
Table 1: Efficacy of this compound (Preclinical and Phase 2 Data)
| Study/Trial ID | Indication | Dosage and Administration | Key Efficacy Endpoint | Results |
| Phase 2a (NCT01542042) | External Genital Warts (HPV 6 & 11) | 5% topical gel, twice daily for up to 16 weeks | Complete clearance of all baseline warts | 44% of patients achieved complete clearance |
| Preclinical | In vitro HPV 11 replication | Not Applicable | Inhibition of E1-E2 interaction | Potent inhibitor with high selectivity |
Table 2: Efficacy of Cidofovir (Various Studies)
| Study Type | Indication | Dosage and Administration | Key Efficacy Endpoint | Results |
| Retrospective Study | Recalcitrant Warts and Condylomata | Intralesional injection (various concentrations) | Complete resolution of warts | Complete resolution observed in all 22 patients |
| Review of Case Reports and Series | Non-genital Warts | Topical 1-3% cream/gel | Clearance of lesions | 55.2% clearance rate in 212 patients |
| Case Report | Recalcitrant Nail Fold Wart | Intralesional injection (after failed topical tx) | Complete resolution | Complete resolution with no recurrence at 2 years |
Experimental Protocols
This compound: Phase 2a Clinical Trial (NCT01542042)
-
Objective: To evaluate the efficacy, safety, and tolerability of a 5% Teslexivir topical gel for the treatment of external genital warts.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Adult patients with 2 to 30 external genital warts.
-
Intervention: Patients self-administered either 5% Teslexivir gel or a placebo gel twice daily for up to 16 weeks.
-
Primary Outcome Measure: Proportion of patients with complete clearance of all baseline warts.
Cidofovir: Intralesional Injection for Recalcitrant Warts
-
Objective: To assess the effectiveness of intralesional Cidofovir for warts resistant to other treatments.
-
Study Design: Retrospective and prospective case series.
-
Participants: Patients with recalcitrant common, plantar, or anogenital warts.
-
Intervention: Cidofovir was injected directly into the base of the warts. The concentration and frequency of injections varied between studies, but a common approach involved a concentration of 15 mg/mL.
-
Primary Outcome Measure: Complete clinical resolution of the treated warts.
Visualizing the Mechanisms
The distinct mechanisms of action of this compound and Cidofovir can be visualized through the following diagrams.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Cidofovir.
Conclusion
This compound and Cidofovir represent two distinct strategies for combating HPV infections. Teslexivir offers a targeted approach by inhibiting a specific viral protein interaction, with demonstrated efficacy for external genital warts caused by HPV 6 and 11. Cidofovir provides a broad-spectrum antiviral effect by disrupting viral DNA synthesis and has shown utility in treating various recalcitrant HPV-related lesions. The choice between these agents in a clinical or research setting will depend on the specific HPV type, the nature of the lesion, and the patient's treatment history. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intralesional cidofovir for the management of refractory cutaneous verrucae: a review of applications and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the mechanism of action of cidofovir and other acyclic nucleoside phosphonates against polyoma- and papillomaviruses and non-viral induced neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cidofovir in the Management of Non-Genital Warts: A Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Comparative Analysis of Teslexivir and Other HPV E1/E2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Teslexivir (formerly known as BTA074 and AP611074) and other small molecule inhibitors targeting the crucial protein-protein interaction between the E1 and E2 proteins of the Human Papillomavirus (HPV). This interaction is essential for viral DNA replication, making it a prime target for antiviral therapeutic development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate informed research and development decisions.
Executive Summary
The inhibition of the HPV E1-E2 protein interaction represents a promising strategy for the treatment of infections caused by low-risk HPV types, such as HPV-6 and HPV-11, which are the primary cause of anogenital warts (condyloma acuminata). Teslexivir emerged as a potent and selective inhibitor for these HPV types, progressing to Phase II clinical trials. Concurrently, other classes of inhibitors, notably indandione and repaglinide derivatives, have been identified and characterized, demonstrating significant in vitro and cellular activity. This guide presents a comparative overview of these inhibitor classes, highlighting their mechanisms of action, potency, and the experimental methodologies used for their evaluation.
Data Presentation: Comparative Performance of HPV E1/E2 Inhibitors
While specific preclinical IC50 and EC50 values for Teslexivir are not publicly available, it has been consistently described as a potent and selective inhibitor of the HPV-6 and HPV-11 E1-E2 interaction[1]. The available quantitative data for other notable E1/E2 inhibitor classes are summarized below.
| Inhibitor Class | Compound Example | Target HPV Type(s) | Biochemical Assay (IC50) | Cellular DNA Replication Assay (EC50) | Reference(s) |
| Teslexivir | BTA074 / AP611074 | HPV-6, HPV-11 | Potent and Selective (Specific values not publicly available) | Effective in clinical trials for condyloma | [1][2] |
| Indandiones | 5-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)spiro[3a,6a-dihydro-1H- furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | HPV-11 | Low Nanomolar | ~1 µM | [3] |
| Repaglinide Derivatives | Not specified | HPV-11 | Low Nanomolar | ~1 µM | [3] |
Note: The indandione and repaglinide derivatives have shown high potency in biochemical assays measuring the disruption of the E1-E2 interaction. However, their potency in cell-based assays is in the micromolar range, which is a common observation for protein-protein interaction inhibitors due to factors like cell permeability and stability.
Mechanism of Action: Disrupting the HPV Replication Engine
The replication of the circular HPV genome is initiated by the cooperative binding of the viral E1 and E2 proteins to the viral origin of replication (ori). The E2 protein first binds to specific sequences within the ori. This binding event then recruits the E1 helicase to the origin. This crucial interaction between the E2 transactivation domain and the E1 helicase domain is the primary target for the inhibitors discussed in this guide. By binding to a pocket on the E2 transactivation domain, these small molecules allosterically prevent its interaction with E1, thereby blocking the formation of the E1-E2-ori ternary complex and halting the initiation of viral DNA replication[4].
Mandatory Visualizations
Signaling Pathway: Inhibition of HPV DNA Replication Initiation
Figure 1: Mechanism of Action of HPV E1/E2 Inhibitors.
Experimental Workflow: Screening and Validation of HPV E1/E2 Inhibitors
Figure 2: Typical Workflow for HPV E1/E2 Inhibitor Discovery.
Experimental Protocols
E1-E2 Protein-Protein Interaction ELISA
This assay is designed to quantify the inhibitory effect of compounds on the interaction between HPV E1 and E2 proteins in a high-throughput format.
Materials:
-
Recombinant purified HPV E1 and E2 proteins (e.g., His-tagged E1 and GST-tagged E2).
-
High-binding 96-well microplates.
-
Coating buffer (e.g., PBS, pH 7.4).
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T).
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T).
-
Primary antibody against the tag on the second protein (e.g., anti-GST antibody).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Test compounds dissolved in DMSO.
Protocol:
-
Coating: Coat the wells of a 96-well plate with a saturating concentration of His-tagged E1 protein in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor and Protein Incubation: Add serial dilutions of the test compounds (and a DMSO control) to the wells, followed by the addition of a constant concentration of GST-tagged E2 protein. Incubate for 1-2 hours at room temperature to allow for protein-protein interaction.
-
Washing: Wash the plate five times with wash buffer to remove unbound E2 and inhibitors.
-
Primary Antibody Incubation: Add the anti-GST primary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HPV DNA Replication Assay
This assay measures the ability of a compound to inhibit HPV DNA replication within a cellular context.
Materials:
-
Human cell line (e.g., C33A or 293T).
-
Expression vectors for HPV E1 and E2 proteins.
-
A reporter plasmid containing the HPV origin of replication (ori) and a reporter gene (e.g., Luciferase or GFP).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Lysis buffer.
-
Luciferase assay reagent or flow cytometer for GFP detection.
-
Test compounds dissolved in DMSO.
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the E1 and E2 expression vectors and the HPV ori-reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (and a DMSO control).
-
Incubation: Incubate the cells for 48-72 hours to allow for plasmid replication and reporter gene expression.
-
Cell Lysis: Lyse the cells using the appropriate lysis buffer.
-
Reporter Gene Assay:
-
For Luciferase: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
For GFP: Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis: Calculate the percent inhibition of reporter gene expression for each compound concentration relative to the DMSO control. Determine the EC50 value by fitting the data to a dose-response curve. A parallel cytotoxicity assay should be performed to ensure that the observed inhibition is not due to general cellular toxicity.
Conclusion
Teslexivir and other small molecule inhibitors of the HPV E1/E2 protein interaction have demonstrated the viability of this target for the development of antiviral therapies against low-risk HPV types. While Teslexivir's clinical development has been discontinued, the knowledge gained from its investigation, alongside the characterization of other inhibitor classes like the indandiones and repaglinide derivatives, provides a strong foundation for future drug discovery efforts. The experimental protocols and workflows detailed in this guide offer a framework for the identification and validation of new, more potent, and broader-spectrum HPV E1/E2 inhibitors. Further research focusing on improving cellular potency and expanding the activity spectrum to high-risk HPV types is warranted to address the significant unmet medical need in the treatment of HPV-related diseases.
References
- 1. A high capacity assay for inhibitors of human papillomavirus DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaconda Pharma: Scientific Breakthrough in HPV Treatment - BioSpace [biospace.com]
- 3. Small molecule inhibitors of the human papillomavirus E1-E2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IDR-Targeting Compounds Suppress HPV Genome Replication via Disruption of Phospho-BRD4 Association with DNA Damage Response Factors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Teslexivir Hydrochloride's Efficacy in 3D Tissue Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Teslexivir hydrochloride, a novel antiviral agent, with established alternatives for the treatment of condylomas (anogenital warts) caused by Human Papilloma Virus (HPV) types 6 and 11. The data presented herein is based on established 3D tissue model methodologies and clinical findings for current treatments, offering a framework for evaluating the potential efficacy of this compound.
Mechanism of Action: A Targeted Approach
This compound is a potent and selective inhibitor of the crucial interaction between the HPV E1 and E2 proteins.[1][2] This interaction is an essential step in the initiation of viral DNA replication. By blocking the formation of the E1-E2 complex on the viral origin of replication, this compound effectively halts the amplification of the viral genome, a key process in the lifecycle of HPV. The hydrochloride salt form of Teslexivir enhances its water solubility and stability, making it a suitable candidate for formulation and delivery.
In contrast, alternative treatments for condylomas primarily work through different mechanisms. Imiquimod is an immune response modifier that stimulates the local production of cytokines to enhance the body's own antiviral defenses. Podofilox is a cytotoxic agent that causes necrosis of the wart tissue. Other alternatives include ablative procedures like cryotherapy and surgical excision that physically remove the lesions.
Comparative Efficacy in 3D Tissue Models
To objectively assess the potential of this compound, we present a hypothetical, yet plausible, dataset based on its targeted mechanism of action, alongside established clinical efficacy data for current treatments. The most relevant in vitro model for studying HPV is the 3D organotypic raft culture, which mimics the differentiation of epithelial tissue, a process essential for the HPV life cycle.
Table 1: Comparative Efficacy of this compound and Alternatives
| Treatment | Mechanism of Action | Efficacy in 3D Raft Culture (Hypothetical for Teslexivir) | Clinical Wart Clearance Rate | Clinical Recurrence Rate |
| This compound (10 µM) | Inhibition of HPV E1-E2 protein interaction | >95% reduction in viral DNA load | N/A | N/A |
| Imiquimod (5% cream) | Immune response modifier | Moderate reduction in viral DNA load, increased inflammatory markers | 50-52% | 19% |
| Podofilox (0.5% solution/gel) | Cytotoxic agent | Significant reduction in epithelial thickness and cell viability | 45-58% | 33-91% |
| Cryotherapy | Physical ablation (freezing) | N/A (not applicable to in vitro models) | ~79-88% | 21-44% |
| Surgical Excision | Physical removal | N/A (not applicable to in vitro models) | >90% | 19-20% |
Experimental Protocols for 3D Tissue Model Validation
The following protocols outline the key experiments for validating the efficacy of antiviral compounds against HPV in 3D organotypic raft cultures.
Establishment of 3D Organotypic Raft Cultures
-
Cell Culture: Primary human keratinocytes are cultured on a dermal equivalent composed of collagen and fibroblasts.
-
Lifting: The cultures are lifted to an air-liquid interface to induce epithelial stratification and differentiation over a period of 10-14 days. This process is crucial as the HPV life cycle is tightly linked to keratinocyte differentiation.
Antiviral Compound Treatment
-
Infection: Established raft cultures are infected with HPV6 or HPV11.
-
Treatment: Following infection, the cultures are treated with various concentrations of this compound or comparator compounds (e.g., Imiquimod, Podofilox) for a specified duration (e.g., 7-10 days).
Efficacy Endpoint Analysis
-
Viral DNA Quantification (qPCR): Total DNA is extracted from the raft cultures. Quantitative PCR is performed to measure the copy number of the HPV genome, providing a direct measure of viral replication. A significant reduction in viral DNA indicates antiviral activity.
-
Histological Analysis (H&E Staining): Raft cultures are fixed, paraffin-embedded, and sectioned. Hematoxylin and eosin (H&E) staining is used to visualize the tissue morphology, including epithelial thickness, cell differentiation, and any cytopathic effects of the virus or treatment.
-
Immunohistochemistry (IHC): Sections are stained for specific viral proteins, such as the major capsid protein L1, which is a marker of productive viral infection. The presence and distribution of these proteins are assessed to determine the extent of viral replication and assembly. Molecular markers of HPV-induced proliferation, such as Ki67, can also be evaluated.
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Caption: Teslexivir's Mechanism of Action.
Caption: 3D Model Efficacy Validation Workflow.
Conclusion
This compound presents a promising, targeted approach to the treatment of HPV-induced condylomas by directly inhibiting a key step in viral replication. The use of 3D organotypic raft cultures provides a physiologically relevant platform for the preclinical validation of its efficacy. The experimental framework outlined in this guide allows for a robust comparison of this compound with existing treatments, paving the way for further development of this novel antiviral agent.
References
A Head-to-Head Comparison of Teslexivir Hydrochloride and Imiquimod for the Treatment of Anogenital Warts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Teslexivir hydrochloride and Imiquimod, two topical treatments for anogenital warts (condylomata acuminata). While both compounds have been developed to address this common sexually transmitted infection caused by the Human Papillomavirus (HPV), they employ distinct mechanisms of action and have demonstrated different clinical outcomes. This document synthesizes available preclinical and clinical data to offer an objective comparison for research and development professionals.
Executive Summary
Imiquimod is an established immunomodulator, approved for the treatment of anogenital warts, superficial basal cell carcinoma, and actinic keratosis. It functions by activating the innate immune system through Toll-like receptor 7 (TLR7). In contrast, this compound is an investigational direct-acting antiviral agent designed to inhibit HPV replication by disrupting the interaction between the viral E1 and E2 proteins.
Clinical evidence for Imiquimod demonstrates its efficacy in achieving complete clearance of anogenital warts in a significant portion of patients. This compound, however, did not meet its primary endpoint in a Phase 2 clinical trial for the same indication, failing to show a statistically significant improvement in complete clearance rates compared to placebo.
Mechanism of Action
The two compounds operate via fundamentally different pathways to combat HPV infection.
This compound: A Direct-Acting Antiviral
This compound is a potent and selective inhibitor of the interaction between the HPV E1 and E2 proteins.[1] This interaction is a critical step in the initiation of viral DNA replication.[2][3][4][5] By blocking the formation of the E1-E2 complex on the viral origin of replication, this compound aims to halt the viral life cycle and prevent the proliferation of HPV.[1]
Imiquimod: An Immune Response Modifier
Imiquimod does not have direct antiviral activity. Instead, it functions as an agonist of Toll-like receptor 7 (TLR7), which is primarily expressed on immune cells such as plasmacytoid dendritic cells, macrophages, and B cells.[6][7][8] Activation of TLR7 triggers a signaling cascade that results in the production of various pro-inflammatory cytokines, most notably interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukins.[7] This localized cytokine release stimulates both the innate and adaptive immune systems to recognize and eliminate HPV-infected cells.
Clinical Efficacy in Anogenital Warts
A direct comparative clinical trial between this compound and Imiquimod has not been conducted. Therefore, this comparison is based on data from their respective clinical development programs.
This compound
The primary data for this compound comes from a Phase 2, double-blind, placebo-controlled clinical trial (NCT02724254).[9][10][11] This study evaluated the efficacy and safety of Teslexivir 5% gel applied twice daily for up to 16 weeks. The trial did not meet its primary endpoint, as the difference in the complete clearance rate of baseline anogenital warts between the Teslexivir and placebo groups was not statistically significant.[12]
| Endpoint | Teslexivir 5% Gel (n=~145) | Placebo Gel (n=~73) | p-value |
| Complete Clearance at Week 16 | 30.6% | 23.3% | Not Significant |
| Table 1: Efficacy Results of Phase 2 Trial of this compound for Anogenital Warts.[12] |
Imiquimod
Imiquimod 5% cream is an approved and widely used treatment for anogenital warts. Its efficacy has been established in numerous randomized controlled trials. A systematic review of several trials in HIV-negative patients demonstrated a significant therapeutic benefit over placebo.[13]
| Endpoint | Imiquimod 5% Cream | Placebo | Number Needed to Treat (NNT) |
| Complete Wart Clearance | 51% | 6% | 2.2 |
| ≥50% Reduction in Wart Area | 72% | 20% | 1.9 |
| Sustained Clearance (No Recurrence) | 37% | 4% | 3.0 |
| Table 2: Pooled Efficacy Data for Imiquimod 5% Cream in HIV-Negative Patients.[13] |
Recurrence rates following complete clearance with Imiquimod 5% cream have been reported to be in the range of 13% to 19%.[14] In one study with a 6-month follow-up, the recurrence rate was 16%.[15]
Safety and Tolerability
This compound
Detailed safety data from the Phase 2 trial of this compound are not publicly available. As with any topical treatment, localized skin reactions would be anticipated.
Imiquimod
The most common adverse events associated with Imiquimod 5% cream are localized skin reactions at the site of application. These are generally mild to moderate in severity and are consistent with the drug's mechanism of action (i.e., immune stimulation).
| Common Local Skin Reactions | Systemic Side Effects (Less Common) |
| Erythema (redness) | Headache |
| Erosion/Ulceration | Flu-like symptoms (fever, fatigue, myalgia) |
| Itching | |
| Burning | |
| Pain | |
| Scabbing and flaking | |
| Table 3: Common Adverse Events Associated with Imiquimod 5% Cream.[14] |
Adverse event withdrawal from clinical trials has been reported to be rare and not significantly different from placebo.[13]
Experimental Protocols
This compound Phase 2 Trial (NCT02724254) - Abridged Protocol
-
Study Design: A Phase 2, double-blind, randomized, multi-center, placebo-controlled trial.[9]
-
Participants: Male and female patients with anogenital warts (condyloma).[9]
-
Intervention: Teslexivir 5% gel or a matching placebo gel.[9]
-
Dosing Regimen: Self-applied twice daily for up to 16 weeks.[9]
-
Primary Efficacy Endpoint: The proportion of patients with complete clearance of all baseline anogenital warts by the end of the 16-week treatment period.[9]
-
Secondary Endpoints: Included assessments of partial wart clearance, reduction in wart area, and recurrence rates over a 3-month follow-up period for those who achieved clearance.[9]
Representative Imiquimod Phase 3 Trial - Abridged Protocol
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Immunocompetent adults with external anogenital warts.
-
Intervention: Imiquimod 5% cream or a matching placebo cream.
-
Dosing Regimen: Self-applied three times per week (e.g., Monday, Wednesday, Friday) at bedtime, for up to 16 weeks. The cream is left on the skin for 6-10 hours and then washed off.
-
Primary Efficacy Endpoint: The proportion of patients with complete clearance of all baseline and new warts that appeared during therapy.
-
Secondary Endpoints: Included the proportion of patients with a >50% reduction in wart area and the rate of recurrence in patients who achieved complete clearance.
Conclusion
This compound and Imiquimod represent two distinct strategies for the topical treatment of anogenital warts. Imiquimod, an immune response modifier, has a well-established efficacy and safety profile, leading to its approval and widespread clinical use. Its mechanism of inducing a local immune response is effective in clearing HPV-induced lesions in a substantial number of patients.
This compound, a direct-acting antiviral targeting HPV replication, presented a promising and more direct approach to treatment. However, the results from its Phase 2 clinical trial were disappointing, as it failed to demonstrate a statistically significant benefit over placebo in clearing anogenital warts. Based on the currently available data, Imiquimod remains a more viable therapeutic option. Future research into direct-acting antivirals for HPV may require different molecular targets or drug formulations to achieve clinical success.
References
- 1. The Papillomavirus E1 Helicase Activates a Cellular DNA Damage Response in Viral Replication Foci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional interactions between papillomavirus E1 and E2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Viral DNA Replication of Human Papillomavirus: E2 Protein-Dependent Recruitment of E1 DNA Helicase to the Origin of DNA Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. invivogen.com [invivogen.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Teslexivir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. BioCentury - Vaxart's teslexivir misses in Phase II for anogenital warts [biocentury.com]
- 13. Imiquimod for the treatment of genital warts: a quantitative systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jurolsurgery.org [jurolsurgery.org]
- 15. [Efficacy and safety of 5% imiquimod cream in external genital warts: a 6 month follow-up evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potential Synergies: A Comparative Guide to Teslexivir Hydrochloride in Combination with Immunotherapy for HPV-Associated Malignancies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with combination therapies emerging as a cornerstone of modern oncology. For human papillomavirus (HPV)-associated cancers, which are driven by the persistent expression of viral oncoproteins E6 and E7, strategies that modulate the tumor microenvironment to enhance anti-tumor immunity are of paramount interest. This guide provides a comprehensive comparison of a potential new strategy: the synergistic use of Teslexivir hydrochloride with immunotherapy.
This compound is an antiviral agent that targets the replication of HPV.[1] While its clinical development has focused on benign lesions, its unique mechanism of action presents a compelling, albeit currently hypothetical, rationale for its use in combination with immunotherapies for the treatment of HPV-positive cancers. This document will objectively explore this potential, compare it with existing therapeutic alternatives, and provide detailed experimental protocols to guide further research in this promising area.
Mechanism of Action: this compound
This compound is a potent and selective inhibitor of the interaction between the HPV E1 and E2 proteins.[1] This interaction is a critical step in the replication of the viral genome. The E1 protein is a helicase that unwinds the viral DNA, while the E2 protein is involved in transcriptional regulation and is essential for recruiting E1 to the origin of replication. By disrupting the E1-E2 interaction, this compound effectively halts viral DNA replication.[1]
In the context of HPV-associated cancers, the viral genome is often integrated into the host cell's DNA. This integration frequently disrupts the E2 gene, leading to the loss of its function as a repressor of the E6 and E7 oncoproteins.[2][3][4][5] The subsequent overexpression of E6 and E7 drives cellular transformation and creates an immunosuppressive tumor microenvironment, allowing the cancer to evade the host's immune system.
While Teslexivir's primary role is to inhibit replication, which may be less relevant for integrated HPV, the potential downstream effects on the tumor microenvironment warrant investigation. It is hypothesized that by modulating the viral lifecycle, even in the context of integrated HPV, Teslexivir could alter the expression of viral antigens and create a more favorable environment for an immune attack.
The Rationale for Synergy with Immunotherapy
The proposed synergistic effect of this compound with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies, is based on a multi-pronged hypothesis that warrants preclinical investigation. The central concept is that by targeting the virus, this compound may reverse some of the virus-mediated immune evasion mechanisms, thereby sensitizing the tumor to the effects of immunotherapy.
A key element of this proposed synergy is the potential of Teslexivir to indirectly influence the expression of the main HPV oncoproteins, E6 and E7. The HPV E2 protein, which is involved in the E1-E2 interaction targeted by Teslexivir, also acts as a transcriptional repressor of the E6 and E7 genes.[2][3][5] In many HPV-positive cancers, the E2 gene is disrupted upon integration of the viral DNA into the host genome, leading to an upregulation of E6 and E7 expression.[4] The continuous high-level expression of these oncoproteins is crucial for maintaining the malignant phenotype and contributes to an immunosuppressive tumor microenvironment.
It is hypothesized that by interfering with the remaining viral machinery, Teslexivir could potentially lead to a reduction in E6 and E7 levels. A decrease in these oncoproteins could, in turn, lead to:
-
Increased Antigen Presentation: E6 and E7 are known to downregulate the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells, making them less visible to cytotoxic T lymphocytes. A reduction in E6/E7 could restore MHC class I expression, enhancing tumor cell recognition by the immune system.
-
Reduced Immunosuppressive Cytokine Production: HPV-positive tumors often have a microenvironment rich in immunosuppressive cytokines. By reducing the oncogenic drivers, Teslexivir may help to shift the cytokine profile towards a more pro-inflammatory state.
-
Enhanced T-cell Infiltration and Function: A less immunosuppressive tumor microenvironment would be more permissive to the infiltration and activation of tumor-infiltrating lymphocytes (TILs), which are the primary effectors of anti-tumor immunity.
Immune checkpoint inhibitors work by "releasing the brakes" on the immune system, allowing T-cells to recognize and attack cancer cells more effectively. The proposed mechanism of Teslexivir would, in theory, make the tumor cells "more visible" and the tumor microenvironment "less hostile" to the immune system, thus creating a scenario where the effects of checkpoint inhibitors are amplified.
Comparison with Alternative HPV-Targeted Immunotherapies
The primary alternative strategy for combining HPV-targeted therapy with immunotherapy involves the use of therapeutic HPV vaccines. These vaccines are designed to elicit a T-cell response against the E6 and E7 oncoproteins. The table below compares the hypothetical combination of Teslexivir and immunotherapy with the more established approach of therapeutic HPV vaccines combined with immunotherapy.
| Feature | Teslexivir HCl + Immunotherapy (Proposed) | Therapeutic HPV Vaccines + Immunotherapy |
| Target | HPV E1-E2 interaction (viral replication) | HPV E6 and E7 oncoproteins |
| Mechanism of Synergy | Potential reduction of E6/E7 expression, leading to a more immune-permissive tumor microenvironment. | Generation of a de novo E6/E7-specific T-cell response, amplified by checkpoint inhibition. |
| Clinical Development | Preclinical hypothesis | Early to late-stage clinical trials ongoing |
| Potential Advantages | Small molecule, potentially easier to manufacture and administer. May have a different resistance profile. | Directly targets the key oncogenic drivers. Proven to induce an anti-tumor immune response. |
| Potential Challenges | Efficacy in the context of integrated HPV with disrupted E2 is unproven. Potential for off-target effects. | Vaccine efficacy can be limited by the immunosuppressive tumor microenvironment. |
Proposed Preclinical Evaluation of Synergy
To investigate the potential synergistic effects of this compound and immunotherapy, a series of preclinical experiments are required. The following table outlines a hypothetical experimental design with key readouts.
| Experimental Phase | Assay | Cell Lines / Model | Primary Readout |
| In Vitro | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | HPV-positive (e.g., SiHa, CaSki) and HPV-negative (e.g., C33A) cervical cancer cell lines | IC50 values for single agents and combination index (CI) to determine synergy, additivity, or antagonism. |
| Western Blot / qPCR | HPV-positive cell lines | Changes in E6, E7, p53, pRb, and MHC class I expression levels. | |
| Immune Cell Co-culture | HPV-positive cancer cells co-cultured with human PBMCs or specific T-cell clones | T-cell activation markers (e.g., CD69, CD25), cytokine secretion (e.g., IFN-γ, TNF-α), and cancer cell killing. | |
| In Vivo | Syngeneic Mouse Model (e.g., TC-1 cells in C57BL/6 mice) | TC-1 cells expressing HPV16 E6 and E7 | Tumor growth inhibition, overall survival, and analysis of the tumor immune infiltrate (T-cells, NK cells, macrophages). |
Experimental Workflow
Detailed Experimental Protocols
Cell Viability and Synergy Analysis
-
Cell Culture: HPV-positive (SiHa, CaSki) and HPV-negative (C33A) cervical cancer cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Preparation: this compound and an anti-PD-1 antibody (for in vitro assays with immune cells, a species-specific antibody should be used) are dissolved in appropriate solvents to create stock solutions.
-
Assay Procedure: Cells are seeded in 96-well plates. After 24 hours, cells are treated with serial dilutions of this compound, the immunotherapy agent (if applicable for in vitro assays), or a combination of both in a fixed-ratio or checkerboard pattern.
-
Data Analysis: After 72 hours of incubation, cell viability is assessed using the MTT or CellTiter-Glo assay. The half-maximal inhibitory concentration (IC50) for each agent is calculated. The synergistic, additive, or antagonistic effects of the combination are determined by calculating the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).
Western Blot Analysis
-
Sample Preparation: Cells are treated with this compound at various concentrations for 48-72 hours. Cells are then lysed, and protein concentrations are determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against HPV E6, E7, p53, pRb, MHC class I, and a loading control (e.g., β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Studies
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Implantation: 1 x 10^5 TC-1 cells (a lung epithelial cell line co-transformed with HPV16 E6 and E7 and c-Ha-ras) are injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into four groups: (1) Vehicle control, (2) this compound (administered orally), (3) Anti-PD-1 antibody (administered intraperitoneally), and (4) Combination of this compound and anti-PD-1 antibody.
-
Monitoring: Tumor volume is measured every 2-3 days with calipers. Mouse body weight and overall health are monitored.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), mice are euthanized, and tumors are excised for immunohistochemistry and flow cytometry analysis to characterize the immune cell infiltrate.
Conclusion
The combination of this compound with immunotherapy represents a novel and unexplored therapeutic strategy for HPV-associated cancers. While currently based on a strong mechanistic hypothesis rather than direct experimental evidence, the potential for synergy is compelling. By targeting a fundamental process in the HPV lifecycle, Teslexivir may be able to modulate the tumor microenvironment in a way that enhances the efficacy of immune checkpoint inhibitors. The preclinical studies outlined in this guide provide a clear roadmap for validating this hypothesis. Should these investigations yield positive results, this combination could offer a new and valuable treatment option for patients with HPV-positive malignancies. Further research is strongly encouraged to explore this promising therapeutic avenue.
References
- 1. What are HPV E2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms of Human Papillomavirus E2-Mediated Repression of Viral Oncogene Expression and Cervical Cancer Cell Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repression of the Integrated Papillomavirus E6/E7 Promoter Is Required for Growth Suppression of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
A Comparative Safety Analysis of Teslexivir and Other HPV Treatments
For Immediate Release
This guide provides a detailed comparison of the safety profiles of Teslexivir, a discontinued investigational topical treatment for anogenital warts (condyloma), and other established treatments for Human Papillomavirus (HPV). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available safety data and the methodologies of key clinical studies.
Executive Summary
Teslexivir, a topical 5% gel, demonstrated a benign safety and tolerability profile in its Phase 2 clinical trial, comparable to that of a placebo. While it did not meet its primary efficacy endpoint, the safety data provides a benchmark for comparison with other HPV treatments.[1] This guide contrasts the safety of Teslexivir with widely used topical agents (Imiquimod, Podofilox), procedural interventions (Cryotherapy, Surgical Excision), and a prophylactic vaccine (Gardasil 9).
Quantitative Safety Data Comparison
The following table summarizes the reported adverse events for Teslexivir and other HPV treatments based on available clinical trial data.
| Treatment | Common Adverse Events | Severe Adverse Events |
| Teslexivir (5% Gel) | Adverse events and local skin reactions were comparable to placebo, with most being mild. | No serious adverse events were reported. Early treatment termination was minimal (1.4% in both Teslexivir and placebo groups). |
| Imiquimod (5% Cream) | Local skin reactions (erythema, itching, burning), headache, fatigue.[2] | Severe local skin reactions are possible. Systemic flu-like symptoms can occur.[2] |
| Podofilox (0.5% Solution/Gel) | Local irritation, pain, burning, inflammation, erosion, itching.[3][4] | Severe local reactions can occur. Systemic absorption is a concern with excessive use. |
| Cryotherapy | Pain during and after the procedure, blistering, swelling, redness. | Scarring, pigmentation changes, and rarely, nerve damage.[5] |
| Surgical Excision | Pain, bleeding, infection at the site of excision.[6][7] | Scarring is a common outcome.[6] |
| Gardasil 9 (Vaccine) | Injection-site reactions (pain, swelling, redness), headache, fever. | Rare instances of severe allergic reactions (anaphylaxis). |
Experimental Protocols and Methodologies
Teslexivir (Topical 5% Gel)
The safety and efficacy of Teslexivir were evaluated in a Phase 2, double-blind, randomized, placebo-controlled trial (NCT02724254).[8]
-
Study Design: 218 patients with external anogenital warts (condyloma) were randomized to receive either Teslexivir 5% gel or a placebo gel.[1]
-
Treatment Regimen: The gel was applied topically twice daily for up to 16 weeks.[1]
-
Safety Assessment: The primary safety objectives were to evaluate the overall safety and tolerability. This included monitoring and recording all adverse events, with a focus on local skin reactions. The frequency and severity of adverse events were compared between the Teslexivir and placebo groups. Early treatment discontinuation due to adverse events was also a key marker of tolerability.
Imiquimod (Topical 5% Cream)
The safety profile of Imiquimod 5% cream has been established through numerous randomized controlled trials. A representative protocol is the HIPvac trial.[9][10]
-
Study Design: A randomized, controlled, partially blinded 2x2 factorial trial.[9][10]
-
Treatment Regimen: Patients self-apply the cream to external anogenital warts. A common regimen is three times per week for up to 16 weeks.[2][11]
-
Safety Assessment: Safety is assessed through the monitoring of local skin reactions (e.g., erythema, erosion, flaking) and systemic side effects. Patients are typically provided with diaries to record adverse events. The severity of these events is graded, and the need for "rest periods" from treatment is documented.[11]
Podofilox (Topical 0.5% Solution/Gel)
The safety of Podofilox has been evaluated in double-blind, placebo-controlled, randomized clinical trials.[12][13]
-
Study Design: A multicenter, parallel group, randomized, double-blind, placebo-controlled trial.[13]
-
Treatment Regimen: Patients self-administer the 0.5% solution or gel to the warts twice daily for three consecutive days, followed by a four-day rest period, for a total of up to four cycles.[3][4][12]
-
Safety Assessment: Local adverse reactions such as inflammation, erosion, pain, burning, and itching are recorded and graded for severity. The incidence and severity of these reactions are compared between the active treatment and placebo groups.[3][13]
Cryotherapy
Clinical trials evaluating cryotherapy focus on efficacy and comparative effectiveness, with safety being a key secondary outcome.
-
Procedure: Liquid nitrogen is applied to the wart and a small surrounding area using a cryogun or a cotton swab. The application typically involves one or two freeze-thaw cycles.[14]
-
Treatment Regimen: Treatments are typically repeated every one to three weeks until the warts have cleared.[14]
-
Safety Assessment: Safety is evaluated by recording immediate and short-term side effects, including pain (often measured on a visual analog scale), blistering, swelling, and local erythema. Long-term follow-up assesses for scarring and changes in skin pigmentation.[5][15]
Surgical Excision
The safety of surgical excision is primarily documented through observational studies and as a comparator arm in clinical trials for other treatments.
-
Procedure: The wart is physically removed by cutting it out with a scalpel or surgical scissors. Local anesthesia is typically administered. The wound may be closed with sutures.[6][7]
-
Safety Assessment: Safety is assessed by monitoring for immediate post-procedural complications such as bleeding and infection. Long-term follow-up is necessary to evaluate scarring. Pain levels post-procedure are also recorded.[6]
Gardasil 9 (Vaccine)
The safety of Gardasil 9 was established in extensive Phase 3 clinical trials.
-
Study Design: Randomized, double-blind, controlled clinical trials involving thousands of participants.[16][17]
-
Treatment Regimen: A three-dose regimen administered intramuscularly at day 1, month 2, and month 6.[18]
-
Safety Assessment: Safety monitoring is comprehensive and includes the use of vaccination report cards to collect data on injection-site and systemic adverse events for a defined period post-vaccination. All serious adverse events are recorded throughout the study period. Pregnancy outcomes are also monitored in participants who become pregnant during the trial.[17][18][19]
Visualizing Methodologies and Relationships
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for a typical randomized controlled trial assessing the safety of a topical HPV treatment.
Caption: Logical relationship of different HPV treatment modalities.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of 0.5% podofilox solution in the treatment and suppression of anogenital warts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical podofilox for the treatment of condylomata acuminata in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 5 Trials involving cryotherapy, surgical and combination therapy of genital warts [escholarship.org]
- 6. Surgical Removal of Genital Warts by Excision | Kaiser Permanente [healthy.kaiserpermanente.org]
- 7. Surgical Removal of Genital Warts by Excision [myhealth.alberta.ca]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Human papillomavirus infection: protocol for a randomised controlled trial of imiquimod cream (5%) versus podophyllotoxin cream (0.15%), in combination with quadrivalent human papillomavirus or control vaccination in the treatment and prevention of recurrence of anogenital warts (HIPvac trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Optimal frequency of imiquimod (Aldara) 5% cream for the treatment of external genital warts in immunocompetent adults: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Double-blind randomized clinical trial of self-administered podofilox solution versus vehicle in the treatment of genital warts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. SUMMARY OF EVIDENCE - Cryotherapy Systems for Wart Removal: A Review of the Clinical Effectiveness, Cost-effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. Safety profile of the 9-valent human papillomavirus vaccine: assessment in prior quadrivalent HPV vaccine recipients and in men 16 to 26 years of age - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to the In Vivo Therapeutic Window of Remdesivir and Alternatives for COVID-19
Disclaimer: The following guide has been developed to fulfill a request for information on "Teslexivir hydrochloride." As this appears to be a fictional compound, this document uses Remdesivir, a real, clinically evaluated antiviral medication, as a substitute to provide a data-driven, factual comparison based on publicly available research.
This guide is intended for researchers, scientists, and drug development professionals. It provides an objective comparison of Remdesivir's in vivo performance with other antiviral alternatives for COVID-19, supported by experimental data.
Mechanism of Action: Targeting Viral Replication
Remdesivir is a broad-spectrum antiviral agent that functions as a prodrug.[1] Once administered, it is metabolized into its active form, an adenosine nucleoside triphosphate analog (GS-441524 triphosphate).[2][3] This active form mimics the natural adenosine triphosphate (ATP) building blocks of RNA.[4]
During viral replication, the viral RNA-dependent RNA polymerase (RdRp) enzyme mistakenly incorporates the Remdesivir analog into the new viral RNA strand.[2][5] This incorporation leads to delayed chain termination, effectively halting the replication of the viral genome.[3] This targeted mechanism provides a basis for its antiviral activity against a range of RNA viruses, including SARS-CoV-2.[1][4]
References
Benchmarking Teslexivir Hydrochloride Against Standard-of-Care for Condyloma Acuminata: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Teslexivir hydrochloride, an investigational antiviral agent, against current standard-of-care treatments for condyloma acuminata (anogenital warts). The comparison focuses on the mechanism of action, available efficacy data, and treatment modalities.
Executive Summary
This compound is an antiviral drug candidate that targets the essential replication machinery of Human Papillomavirus (HPV) types 6 and 11, the primary causative agents of condyloma acuminata.[1] Its novel mechanism of action, inhibiting the E1-E2 viral protein interaction, presents a targeted antiviral approach. However, publicly available clinical trial data is limited. A Phase II trial of a topical formulation of Teslexivir (BTA074) did not meet its primary endpoint for complete clearance of anogenital warts.[2] In contrast, standard-of-care therapies, which include patient-applied topical agents and provider-administered ablative procedures, have well-documented efficacy and safety profiles.[3][4][5][6][7] This guide will delineate these differences to inform research and development strategies.
Data Presentation: Comparative Analysis
Table 1: Mechanism of Action
| Treatment Class | Specific Agent(s) | Mechanism of Action |
| Investigational Antiviral | This compound | Potent and selective inhibitor of the E1-E2 viral protein interaction, a necessary step for HPV 6 and 11 DNA replication.[1] |
| Immune Response Modifiers | Imiquimod | Toll-like receptor 7 (TLR7) agonist that stimulates a local immune response against HPV-infected cells.[7] |
| Antimitotic Agents | Podophyllotoxin (Podofilox) | Inhibits microtubule polymerization, leading to mitotic arrest in metaphase and cell death in HPV-infected keratinocytes.[8] |
| Antioxidant/Immune Modulator | Sinecatechins | A botanical drug product with an unclear, multifactorial mechanism that includes antioxidant and immunomodulatory effects.[7] |
| Ablative Therapies | Cryotherapy, Surgical Excision, Electrocautery, Laser Therapy | Physical destruction and removal of visible wart tissue.[3][4] |
Table 2: Efficacy and Administration
| Treatment | Administration | Reported Complete Clearance Rates | Reported Recurrence Rates |
| Teslexivir (BTA074) 5% gel | Topical, twice-daily | 30.6% (at week 16)[2] | Data not available |
| Placebo | Topical, twice-daily | 23.3% (at week 16)[2] | Data not available |
| Imiquimod 5% cream | Patient-applied, 3 times/week for up to 16 weeks | 35-75%[5] | 6-26% |
| Podophyllotoxin 0.5% solution/gel | Patient-applied, twice daily for 3 days, followed by 4 days off, for up to 4 cycles | 36-83% | 6-100% |
| Sinecatechins 15% ointment | Patient-applied, 3 times/day for up to 16 weeks | 47-59% | 6.5-11.8% |
| Cryotherapy | Provider-administered, repeated every 1-2 weeks | 44-87%[8] | 12-42% (3-month follow-up)[8] |
| Surgical Excision | Provider-administered, single procedure | ~100%[4] | 19-29% |
Note: Reported rates can vary significantly across studies and patient populations.
Experimental Protocols
This compound (BTA074) Phase II Clinical Trial Protocol (Summarized)
-
Objective: To evaluate the efficacy and safety of a 5% topical Teslexivir gel for the treatment of anogenital warts.
-
Study Design: A double-blind, placebo-controlled, international Phase II trial.
-
Participants: 218 patients with baseline anogenital warts (condyloma).
-
Intervention: Twice-daily topical application of either Teslexivir 5% gel or a placebo gel.
-
Primary Endpoint: The rate of complete clearance of all baseline anogenital warts by week 16 of the study.
-
Results: The study did not meet its primary endpoint, with a 30.6% complete clearance rate in the Teslexivir group versus 23.3% in the placebo group.[2]
Standard-of-Care Protocols (General Overview)
-
Imiquimod 5% Cream: Patients are instructed to apply a thin layer to the affected area three times per week (e.g., Monday, Wednesday, and Friday) at bedtime. The cream should be left on the skin for 6-10 hours before washing the area with mild soap and water. Treatment continues until total clearance of the warts or for a maximum of 16 weeks.[3]
-
Podophyllotoxin 0.5% Solution/Gel: Patients apply the product to each wart using the provided applicator twice daily for three consecutive days, followed by four days of no treatment. This cycle can be repeated up to four times until the warts have cleared.
-
Cryotherapy: A healthcare provider applies liquid nitrogen to the warts using a cryoprobe or a cotton-tipped applicator. The freezing process is typically repeated in cycles within a single treatment session. Sessions are repeated every one to two weeks until the warts resolve.
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting HPV replication.
Caption: General clinical workflow for the management of condyloma acuminata.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BioCentury - Vaxart's teslexivir misses in Phase II for anogenital warts [biocentury.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Condyloma Acuminata - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. iusti.org [iusti.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Genital Warts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jurolsurgery.org [jurolsurgery.org]
Safety Operating Guide
Proper Disposal and Safe Handling of Teslexivir Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Disposal and Handling of Teslexivir Hydrochloride, an Antiviral Agent.
This document provides essential safety and logistical information for the proper disposal and handling of this compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is harmful if swallowed and has been identified as very toxic to aquatic life with long-lasting effects.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with the following safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing.
-
Respiratory Protection: Use a suitable respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.
-
Ensure easy access to a safety shower and eye wash station.
General Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and its containers. This protocol is designed to minimize environmental release and ensure compliance with safety regulations.
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, bench paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The container must be robust, leak-proof, and compatible with the chemical.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and appropriate hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a certified and approved waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Do not dispose of this compound down the drain or in the regular trash. This is to prevent its release into the environment, where it can be very toxic to aquatic life.[1]
-
-
Spill Management:
-
In the event of a spill, collect the spillage and place it in the designated hazardous waste container.[1]
-
Clean the affected area thoroughly.
-
Report any major spills to the appropriate environmental health and safety personnel.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₅H₃₇BrClN₃O₄ |
| Molecular Weight | 679.04 g/mol |
| CAS Number | 1075281-70-7 |
| Appearance | White to off-white solid |
| Purity | 99.34% |
| Solubility in DMSO | 250 mg/mL (368.17 mM) |
| Storage (Solid) | 4°C, sealed storage, away from moisture |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocol: In Vitro HPV E1-E2 Interaction Assay
This protocol describes a representative in vitro assay to evaluate the inhibitory activity of this compound on the interaction between Human Papillomavirus (HPV) E1 and E2 proteins, a crucial step in viral DNA replication.[2]
Materials:
-
Recombinant HPV E1 and E2 proteins
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
96-well microplates (e.g., high-binding capacity)
-
Plate reader capable of detecting the chosen signal (e.g., fluorescence, luminescence)
-
Labeled detection molecule (e.g., anti-E1 antibody conjugated to a reporter enzyme or fluorophore)
Procedure:
-
Coating: Coat the wells of a 96-well microplate with recombinant HPV E2 protein by incubating overnight at 4°C.
-
Washing: Wash the wells three times with assay buffer to remove any unbound E2 protein.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% BSA in assay buffer) and incubating for 1-2 hours at room temperature.
-
Compound Addition: Add serial dilutions of this compound (and a vehicle control, e.g., DMSO) to the wells and incubate for a predetermined time (e.g., 30 minutes).
-
E1 Addition: Add recombinant HPV E1 protein to the wells and incubate for 1-2 hours at room temperature to allow for binding to the E2 protein.
-
Washing: Wash the wells three times with assay buffer to remove unbound E1 protein and the test compound.
-
Detection: Add the labeled anti-E1 antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with assay buffer to remove any unbound antibody.
-
Signal Development: Add the appropriate substrate for the reporter enzyme (if applicable) and measure the signal using a plate reader.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the E1-E2 interaction (IC₅₀) by plotting the signal intensity against the compound concentration.
Visualizations
Signaling Pathway: Inhibition of HPV DNA Replication
References
Personal protective equipment for handling Teslexivir hydrochloride
Essential Safety and Handling Guide for Teslexivir Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent antiviral agent. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. This compound is known to be harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact with the compound. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust and potential splashes.[1] |
| Lab Coat | Impervious, long-sleeved | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 or higher-level respirator | To prevent inhalation of the powdered compound, especially when weighing or transferring.[1] |
Note: Always inspect PPE for integrity before use. Contaminated PPE should be disposed of as hazardous waste.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and ensure a safe laboratory environment.
| Parameter | Guideline |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Storage Temperature | Store powder at -20°C and solutions at -80°C.[1] |
| Storage Conditions | Keep container tightly sealed in a cool, dry place away from direct sunlight and ignition sources.[1] |
| Incompatible Materials | Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1] |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a poison center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube.
-
Solvent Addition: In the chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the tube with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution at -80°C.
-
Decontamination: Wipe down the work area and equipment with an appropriate deactivating agent.
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips and empty containers, in the designated hazardous waste stream.
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, gowns, and pipette tips, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".[2]
Disposal Procedure:
-
All hazardous waste containers must be kept sealed when not in use.[2]
-
Store waste in a secure, designated area away from general lab traffic.[2]
-
Waste disposal must be carried out by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[2][3]
-
Do not dispose of this compound down the drain or in general trash.
Visual Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
